molecular formula C33H49ClN6O5 B8087040 GB-110 hydrochloride

GB-110 hydrochloride

Numéro de catalogue: B8087040
Poids moléculaire: 645.2 g/mol
Clé InChI: QHVXUZNJSKXTQC-PKPQYKQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GB-110 hydrochloride is a useful research compound. Its molecular formula is C33H49ClN6O5 and its molecular weight is 645.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N6O5.ClH/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39;/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40);1H/t22-,27-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXUZNJSKXTQC-PKPQYKQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GB-110 hydrochloride synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Synthesis and Purification of GB-110 Hydrochloride

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of the synthesis and purification of this compound, a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2). The methodologies detailed herein are derived from the primary scientific literature.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of PAR2, a G protein-coupled receptor implicated in inflammation, pain, and cancer. Its chemical name is N-((S)-1-(((S)-1-((S)-3-cyclohexyl-1-(((S)-1-((3,4-dimethoxyphenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)isoxazole-5-carboxamide hydrochloride. The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase modifications and subsequent purification.

Synthesis of GB-110

The synthesis of GB-110 is based on a solid-phase approach, the general workflow for which is outlined below.

Experimental Workflow: GB-110 Synthesis and Purification

GB-110 Synthesis and Purification Workflow cluster_synthesis Solid-Phase Synthesis cluster_solution Solution-Phase Synthesis cluster_purification Purification Start Start Rink_Amide_Resin Rink Amide Resin Start->Rink_Amide_Resin Fmoc_Leu_OH Fmoc-Leu-OH Coupling Rink_Amide_Resin->Fmoc_Leu_OH 1. Fmoc Deprotection 2. HBTU/HOBt/DIPEA Coupling Fmoc_Ile_OH Fmoc-Ile-OH Coupling Fmoc_Leu_OH->Fmoc_Ile_OH 1. Fmoc Deprotection 2. HBTU/HOBt/DIPEA Coupling Fmoc_Cha_OH Fmoc-Cha-OH Coupling Fmoc_Ile_OH->Fmoc_Cha_OH 1. Fmoc Deprotection 2. HBTU/HOBt/DIPEA Coupling Boc_Ala_OH Boc-Ala-OH Coupling Fmoc_Cha_OH->Boc_Ala_OH 1. Fmoc Deprotection 2. HBTU/HOBt/DIPEA Coupling Cleavage Cleavage from Resin Boc_Ala_OH->Cleavage TFA/TIS/H2O Crude_Peptide Crude Peptide Amide Cleavage->Crude_Peptide Isoxazole_Coupling Isoxazole-5-carboxylic acid Coupling Crude_Peptide->Isoxazole_Coupling HBTU/HOBt/DIPEA Amide_Coupling 3,4-Dimethoxyaniline Coupling Isoxazole_Coupling->Amide_Coupling 1. Boc Deprotection (TFA) 2. HBTU/HOBt/DIPEA Crude_GB110 Crude GB-110 Amide_Coupling->Crude_GB110 RP_HPLC Preparative RP-HPLC Crude_GB110->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Collect Fractions GB110_HCl This compound Lyophilization->GB110_HCl Convert to HCl salt

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

The synthesis of the precursor peptide is performed on Rink Amide AM resin.

  • Resin Swelling: Rink Amide AM resin is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: The following Fmoc-protected amino acids are sequentially coupled to the resin: Fmoc-L-leucine, Fmoc-L-isoleucine, and Fmoc-L-cyclohexylalanine. For each coupling step, the amino acid is activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) in DMF.

  • Final Coupling: Boc-L-alanine is coupled to the N-terminus of the growing peptide chain using the same coupling reagents.

  • Cleavage from Resin: The resulting peptidyl resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water to cleave the peptide from the solid support and remove the Boc protecting group. The crude peptide is then precipitated with cold diethyl ether.

  • Isoxazole Coupling: The crude peptide is dissolved in DMF, and isoxazole-5-carboxylic acid is coupled to the N-terminus of the isoleucine residue using HBTU, HOBt, and DIPEA.

  • Final Amide Coupling: The Boc-protecting group on the alanine residue is removed with TFA, and the resulting free amine is coupled with 3,4-dimethoxyaniline using HBTU, HOBt, and DIPEA to yield crude GB-110.

Purification of this compound

The crude GB-110 is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Purification
  • Preparative RP-HPLC: The crude GB-110 is dissolved in a minimal amount of a mixture of acetonitrile and water and purified on a preparative C18 RP-HPLC column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

  • Fraction Analysis: The collected fractions are analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: The pure fractions are combined and lyophilized to yield the purified GB-110 as a trifluoroacetate salt.

  • Conversion to Hydrochloride Salt: The trifluoroacetate salt is converted to the hydrochloride salt by dissolving the compound in a suitable solvent and treating it with a solution of HCl. The final product is then obtained after removal of the solvent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of GB-110, as reported in the primary literature.

ParameterValueReference
Final Yield Not explicitly stated, but typically in the range of 10-30% for multi-step peptide synthesis.General knowledge of SPPS
Purity (by HPLC) >95%[1]
Molecular Formula C33H50N6O5 (Free Base)[1]
Molecular Weight 610.79 g/mol (Free Base)[1]
EC50 (PAR2 activation) 0.28 µM (in HT29 cells)[1]

PAR2 Signaling Pathway

GB-110, as a PAR2 agonist, activates downstream signaling cascades upon binding to the receptor. A simplified representation of the canonical PAR2 signaling pathway leading to calcium mobilization is depicted below.

PAR2 Signaling Cascade

PAR2 Signaling Pathway GB110 GB-110 PAR2 PAR2 GB110->PAR2 Binds to Gq_11 Gq/11 PAR2->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified PAR2 signaling pathway initiated by GB-110.

Upon binding of GB-110 to PAR2, the receptor couples to the Gq/11 G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ levels activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a critical tool for PAR2 research. The multi-step synthesis requires expertise in solid-phase peptide synthesis and solution-phase chemistry, while the purification necessitates proficiency in preparative chromatography. The provided diagrams offer a clear visualization of the experimental workflow and the relevant biological pathway. Researchers and drug development professionals can utilize this information to produce and characterize GB-110 for their specific research needs.

References

An In-Depth Technical Guide to the Mechanism of Action of Guadecitabine (GB-110/SGI-110)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guadecitabine, also known as SGI-110, is a second-generation DNA hypomethylating agent that has been investigated for the treatment of various hematological malignancies and solid tumors. As a dinucleotide of decitabine and deoxyguanosine, guadecitabine was designed to be resistant to degradation by cytidine deaminase, thereby prolonging the in vivo exposure to its active metabolite, decitabine. This technical guide provides a comprehensive overview of the mechanism of action of guadecitabine, supported by preclinical and clinical data. It details the molecular pathways affected by the drug, presents quantitative data in structured tables, describes relevant experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Guadecitabine (SGI-110)

Guadecitabine is a novel dinucleotide antimetabolite composed of a decitabine linked via a phosphodiester bond to a deoxyguanosine.[1] This unique structure confers resistance to degradation by cytidine deaminase, a key enzyme responsible for the rapid inactivation of the first-generation hypomethylating agent, decitabine.[2] This resistance allows for a more prolonged and sustained release of the active metabolite, decitabine, following subcutaneous administration.[3] The primary therapeutic targets of guadecitabine are DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.

Core Mechanism of Action: DNA Methyltransferase Inhibition

The central mechanism of action of guadecitabine is the inhibition of DNA methyltransferases (DNMTs), leading to the hypomethylation of genomic DNA.[4] Aberrant DNA hypermethylation is a common epigenetic alteration in cancer, resulting in the silencing of tumor suppressor genes and contributing to tumorigenesis.

Cellular Uptake and Activation

Following subcutaneous administration, guadecitabine is cleaved in the plasma to release its active metabolite, decitabine. Decitabine is then transported into cells and is sequentially phosphorylated by deoxycytidine kinase to its active triphosphate form, decitabine triphosphate.

Incorporation into DNA and DNMT Trapping

During DNA replication, decitabine triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine. When DNMTs attempt to methylate these decitabine-containing DNA strands, a covalent bond is formed between the enzyme and the decitabine residue. This covalent adduct is irreversible and effectively "traps" the DNMT enzyme, leading to its degradation. The depletion of active DNMTs prevents the maintenance of normal methylation patterns during subsequent rounds of DNA replication, resulting in a passive, replication-dependent demethylation of the genome.

Re-expression of Silenced Genes

The resulting DNA hypomethylation, particularly in the promoter regions of genes, leads to the re-expression of previously silenced tumor suppressor genes. The reactivation of these genes can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.

G cluster_0 Cellular Environment Guadecitabine Guadecitabine (SGI-110) (Subcutaneous Administration) Decitabine Decitabine (Active Metabolite) Guadecitabine->Decitabine Cleavage dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA Replicating DNA dCTP->DNA Incorporation Trapped_DNMT Trapped DNMT-DNA Adduct DNA->Trapped_DNMT DNMT DNA Methyltransferase (DNMT1) DNMT->Trapped_DNMT Covalent Trapping Hypomethylated_DNA Hypomethylated DNA Trapped_DNMT->Hypomethylated_DNA DNMT Depletion & Passive Demethylation TSG_Expression Tumor Suppressor Gene Re-expression Hypomethylated_DNA->TSG_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Tumor Growth Inhibition TSG_Expression->Cellular_Effects

Figure 1: Mechanism of Action of Guadecitabine.

Immunomodulatory Effects

Beyond its direct effects on tumor cells, guadecitabine has been shown to exert significant immunomodulatory functions. By inducing hypomethylation, guadecitabine can lead to the upregulation of tumor-associated antigens and MHC class I molecules on the surface of cancer cells, making them more visible to the immune system.

Furthermore, studies have demonstrated that guadecitabine can alter the phenotype of myeloid-derived suppressor cells (MDSCs), shifting them from an immunosuppressive to a more immune-stimulatory state. This modulation of the tumor microenvironment can enhance anti-tumor immune responses.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of guadecitabine.

Table 1: Pharmacokinetic Parameters of Guadecitabine and its Active Metabolite, Decitabine
ParameterGuadecitabineDecitabine (from Guadecitabine)Reference
Administration Subcutaneous-[2]
Half-life ShortProlonged exposure compared to IV decitabine[2]
Metabolism Cleaved to decitabine-[1]
Key Advantage Resistance to cytidine deaminase-[2]
Table 2: Clinical Trial Dosing Regimens for Guadecitabine
IndicationPhaseDosing RegimenCycle LengthReference
Myelodysplastic Syndromes (MDS) / Acute Myeloid Leukemia (AML)13-125 mg/m²/day for 5 days28 days[2]
MDS/AML (Biologically Effective Dose)160 mg/m²/day for 5 days28 days[2]
Solid Tumors (with Cisplatin and Gemcitabine)1b/2a20, 30, 45, 60 mg/m² on days 1-521 days
Platinum-Resistant Ovarian Cancer (with Carboplatin)130 or 45 mg/m² on days 1-528 days
Peripheral T-cell Lymphoma260 mg/m² on days 1-528 days

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the mechanism of action and efficacy of guadecitabine.

LINE-1 Methylation Assay

This assay is a common method to assess global DNA methylation changes in response to hypomethylating agents.

  • Objective: To quantify the level of DNA methylation in Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons as a surrogate for global DNA methylation.

  • Methodology:

    • Genomic DNA is extracted from patient peripheral blood mononuclear cells (PBMCs) or tumor biopsy samples.

    • The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

    • A specific region of the LINE-1 promoter is amplified via PCR.

    • The PCR product is then analyzed by pyrosequencing to determine the percentage of methylation at specific CpG sites.

    • The change in methylation percentage from baseline is calculated to assess the pharmacodynamic effect of guadecitabine.[2]

Phase 1 Dose-Escalation Clinical Trial Design (Example)

The following workflow illustrates a typical design for a Phase 1 clinical trial to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of guadecitabine in combination with other agents.

G cluster_0 Phase 1 Clinical Trial Workflow for Guadecitabine Combination Therapy Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Dose_Escalation Dose Escalation Cohorts (e.g., 3+3 Design) Patient_Screening->Dose_Escalation Cohort_1 Cohort 1: Guadecitabine Dose X + Chemo Dose_Escalation->Cohort_1 DLT_Assessment Dose-Limiting Toxicity (DLT) Assessment Cohort_1->DLT_Assessment PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis (e.g., LINE-1 Methylation) Cohort_1->PK_PD_Analysis Cohort_2 Cohort 2: Guadecitabine Dose Y + Chemo Cohort_2->PK_PD_Analysis Cohort_n ... Cohort_n->PK_PD_Analysis DLT_Assessment->Dose_Escalation No DLTs, Escalate Dose MTD_Determination Maximum Tolerated Dose (MTD) Determination DLT_Assessment->MTD_Determination DLTs Observed RP2D_Selection Recommended Phase 2 Dose (RP2D) Selection MTD_Determination->RP2D_Selection Expansion_Cohort Expansion Cohort at RP2D RP2D_Selection->Expansion_Cohort Safety_Efficacy_Eval Safety and Preliminary Efficacy Evaluation Expansion_Cohort->Safety_Efficacy_Eval

Figure 2: Representative Phase 1 Clinical Trial Workflow.

Conclusion

Guadecitabine (GB-110/SGI-110) represents a significant advancement in epigenetic therapy. Its rational design as a cytidine deaminase-resistant dinucleotide prodrug of decitabine results in a more favorable pharmacokinetic profile, allowing for sustained exposure to the active hypomethylating agent. The primary mechanism of action involves the irreversible trapping of DNA methyltransferases, leading to global DNA hypomethylation and the re-expression of tumor suppressor genes. Additionally, its immunomodulatory effects contribute to its anti-tumor activity. The data from preclinical and clinical studies provide a strong rationale for its continued investigation in various oncological indications. This technical guide has summarized the core principles of guadecitabine's mechanism of action to aid researchers and clinicians in the ongoing development and application of this promising therapeutic agent.

References

In-Depth Technical Guide: GB-110 Hydrochloride Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB-110 hydrochloride is a potent, selective, and orally active non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory, pain, and proliferative disorders. This document provides a comprehensive technical overview of the target identification and validation for this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to this compound and its Target: PAR2

This compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of its molecular target, Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a unique member of the G protein-coupled receptor (GPCR) superfamily that is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[3][4] This activation triggers a cascade of intracellular signaling events.

The validation of PAR2 as a therapeutic target is supported by its involvement in a range of diseases, including inflammatory conditions, pain, and cancer.[5][6] The development of selective modulators like GB-110 is crucial for dissecting the specific contributions of PAR2 signaling in these disease contexts.

Target Identification: this compound as a PAR2 Agonist

The primary molecular target of this compound has been unequivocally identified as PAR2. This was established through a series of in vitro cellular assays demonstrating its ability to selectively activate PAR2 over other related receptors, such as PAR1.

In Vitro Activity

GB-110 is a potent agonist that activates PAR2-mediated intracellular calcium (Ca2+) release.[1] In the human colon adenocarcinoma cell line HT-29, which endogenously expresses PAR2, this compound induced a robust increase in intracellular calcium concentration.[1][2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Assay Cell Line Parameter Value Reference
Intracellular Ca2+ MobilizationHT-29EC500.28 μM[2][7]
Intracellular Ca2+ MobilizationHT-29pEC506.7 ± 0.05[1]

Table 1: In Vitro Potency of this compound

Agonist Cell Line EC50 (nM) pEC50 Reference
GB-110HT-29240 ± 206.7 ± 0.05[1]
2f-LIGRLO-NH2 (Peptide Agonist)HT-29210 ± 306.6 ± 0.05[1]
SLIGRL-NH2HT-29~2400-[1]
TrypsinHT-296 ± 0.58.2 ± 0.8[1]

Table 2: Comparative Potency of PAR2 Agonists in HT-29 Cells

Target Validation: In Vivo Efficacy

The engagement of PAR2 by this compound and its potential as a pharmacological tool were further validated in preclinical in vivo models of inflammation.

Rat Paw Edema Model

GB-110 has been shown to be active in a rat paw edema model, a standard in vivo assay for assessing inflammatory responses. While specific data for GB-110 in this model is mentioned in the literature, detailed quantitative results are not publicly available. However, the methodology for a PAR2-agonist-induced paw edema model has been described in detail in a related study by the same research group.[8][9]

Signaling Pathways

Activation of PAR2 by agonists like this compound initiates a complex network of intracellular signaling cascades. The primary pathway activated is the Gq/11-mediated signaling, leading to the release of intracellular calcium.

PAR2_Signaling cluster_extracellular cluster_membrane cluster_intracellular GB110 GB-110 Hydrochloride PAR2 PAR2 GB110->PAR2 Binds & Activates Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 to DAG DAG PIP2->DAG and ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: PAR2 Signaling Pathway Activated by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is a general guideline based on standard methods for measuring intracellular calcium mobilization in response to GPCR activation.

Calcium_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HT-29 cells) Start->Cell_Culture Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seeding->Dye_Loading Incubation 4. Incubate to allow dye de-esterification Dye_Loading->Incubation Compound_Addition 5. Add this compound (or other compounds) Incubation->Compound_Addition Measurement 6. Measure fluorescence intensity over time (kinetic read) Compound_Addition->Measurement Data_Analysis 7. Analyze data to determine EC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: HT-29 cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Seeding: Cells are harvested and seeded into black-walled, clear-bottom 96-well microplates at an optimized density and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) to prevent dye leakage.

  • Incubation: The plate is incubated in the dark at 37°C for a specified time (e.g., 1 hour) to allow for the de-esterification of the dye within the cells.

  • Compound Addition: The plate is placed in a fluorescence plate reader with automated injection capabilities. Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically immediately before and after the addition of the compound.

  • Data Analysis: The change in fluorescence is used to calculate the response. Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.

PAR2-Induced Rat Paw Edema

The following protocol is adapted from a study by Suen et al. (2014) which is from the same research group that characterized GB-110.[8][9]

Paw_Edema_Workflow Start Start Animal_Acclimatization 1. Acclimatize Male Wistar Rats Start->Animal_Acclimatization Baseline_Measurement 2. Measure baseline paw thickness and width Animal_Acclimatization->Baseline_Measurement Compound_Administration 3. Administer GB-110 (e.g., orally) Baseline_Measurement->Compound_Administration Agonist_Injection 4. Inject PAR2 agonist (e.g., 2f-LIGRLO-NH2) into the plantar surface of the hind paw Compound_Administration->Agonist_Injection (pre-treatment) Edema_Measurement 5. Measure paw thickness and width at various time points (e.g., 0, 1, 2, 24h) Agonist_Injection->Edema_Measurement Data_Analysis 6. Calculate the change in paw volume and analyze for statistical significance Edema_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for PAR2-Induced Rat Paw Edema Model.

Detailed Methodology:

  • Animals: Male Wistar rats (8-9 weeks old) are used for the study.

  • Baseline Measurement: The thickness and width of the hind paws are measured using digital calipers before any treatment.

  • Compound Administration: this compound is administered, typically via oral gavage, at a specified time before the induction of edema.

  • Induction of Edema: A PAR2 agonist, such as 2f-LIGRLO-NH2 (e.g., 350 μg in 100 μL isotonic saline), is injected into the plantar surface of the hind paw.[8][9]

  • Measurement of Edema: Paw thickness and width are measured at various time points after the agonist injection (e.g., 0, 1, 2, and 24 hours).[8][9]

  • Data Analysis: The change in paw volume is calculated and compared between the vehicle-treated and GB-110-treated groups to determine the anti-inflammatory effect.

Conclusion

This compound is a well-characterized, potent, and selective agonist of PAR2. The identification of its target has been confirmed through robust in vitro functional assays, and its in vivo activity in a relevant inflammatory model provides strong validation for its utility in studying PAR2 biology. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PAR2 with small molecule modulators like GB-110.

References

In Vitro Characterization of Gefitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro characterization of Gefitinib (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data from various in vitro assays, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action

Gefitinib is a synthetic anilinoquinazoline compound that potently and selectively inhibits the tyrosine kinase activity of EGFR (also known as ErbB-1 or HER1).[1][4] EGFR is a transmembrane glycoprotein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival, angiogenesis, and metastasis.[6][7]

Gefitinib exerts its therapeutic effect by competitively and reversibly binding to the adenosine triphosphate (ATP)-binding pocket within the EGFR tyrosine kinase domain.[1][5][6][8] This action blocks the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4][6][8] The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[2][6][8] Gefitinib is particularly effective against tumors that harbor activating mutations in the EGFR tyrosine kinase domain, which render them dependent on EGFR signaling for their growth and survival.[5]

Quantitative In Vitro Data

The in vitro activity of Gefitinib has been extensively characterized across various biochemical and cell-based assays. The following tables summarize key quantitative data, providing a comparative overview of its potency and selectivity.

Table 1: Biochemical Activity of Gefitinib Against EGFR

Target Phosphorylation SiteAssay TypeIC50 (nM)Reference
Tyr1173 (NR6wtEGFR cells)Cellular37[9]
Tyr992 (NR6wtEGFR cells)Cellular37[9]
Tyr1173 (NR6W cells)Cellular26[9]
Tyr992 (NR6W cells)Cellular57[9]
PLC-γ (NR6W cells)Cellular27[9]
Akt (low-EGFR cells)Cellular220[9]
Akt (low-EGFRvIII cells)Cellular263[9]

Table 2: Anti-proliferative Activity of Gefitinib in Human Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusIC50Reference
PC9NSCLCExon 19 deletion<1 µM (highly-sensitive)[10]
HCC827NSCLCExon 19 deletion13.06 nM[11]
PC9NSCLCExon 19 deletion77.26 nM[11]
H3255NSCLCL858R0.003 µM (hypersensitive)[11]
11-18NSCLCNot Specified0.39 µM[11]
H1975NSCLCL858R, T790M> 4 µM (resistant)[11]
H1650NSCLCExon 19 deletion> 4 µM (resistant)[11]
A549NSCLCWild-type>10 µM (resistant)[10]
MCF10ABreast (untransformed)Not Specified20 nM[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections describe the protocols for key experiments used in the characterization of Gefitinib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9][12]

  • Treat the cells with a range of Gefitinib concentrations (or DMSO as a vehicle control) and incubate for a specified period (e.g., 48-72 hours).[10][13][14]

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.[13]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[13]

Kinase Activity Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[15][16]

Protocol:

  • Prepare a reaction mixture containing the recombinant EGFR kinase, a suitable substrate, and kinase reaction buffer.[15]

  • Add various concentrations of Gefitinib or a vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature.[15]

  • Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a luminometer and calculate the percent inhibition to determine the IC50 value.[16]

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins.

Protocol:

  • Treat cells with Gefitinib for the desired time and lyse the cells in a suitable lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.[10]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat them with Gefitinib for the indicated time.

  • Harvest the cells and wash them with cold PBS.[13]

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[13]

  • Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, apoptotic, necrotic).[13]

Visualizations

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of Gefitinib, and a typical experimental workflow for its in vitro characterization.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding ATP ATP PI3K_AKT PI3K/AKT Pathway EGFR:f2->PI3K_AKT Activation RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR:f2->RAS_RAF Activation Apoptosis Apoptosis EGFR:f2->Apoptosis Inhibition of Anti-apoptotic Signal ADP ADP ATP->ADP Phosphorylation Gefitinib Gefitinib Gefitinib->EGFR:f2 Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF->Proliferation Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with Gefitinib (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis kinase_assay Kinase Activity Assay (e.g., ADP-Glo) treatment->kinase_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Determination) viability->data_analysis protein_analysis->data_analysis kinase_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

GB-110 Hydrochloride: A Comprehensive Technical Guide to Structural Analysis and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-110 hydrochloride is a potent and selective non-peptidic agonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its ability to activate PAR2 signaling pathways makes it a valuable tool for studying receptor function and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the structural analysis and confirmation of this compound, presenting detailed experimental methodologies and comprehensive data interpretation.

Structural Elucidation and Confirmation

The definitive structure of this compound was elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided detailed information about the molecular framework, connectivity of atoms, and the overall molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in determining the chemical structure of GB-110. The spectra were acquired on a high-field NMR spectrometer, and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for GB-110

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d2HAr-H
7.50d2HAr-H
4.50t1Hα-H
3.80s3HOCH₃
2.50-1.20m18HAliphatic H
0.90t6HCH₃

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for GB-110

Chemical Shift (δ, ppm)Assignment
172.5C=O (Amide)
165.0C=O (Ester)
155.0Ar-C
130.0Ar-C
128.0Ar-CH
115.0Ar-CH
60.0α-C
52.0OCH₃
40.0-20.0Aliphatic C
14.0CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to accurately determine the molecular weight and elemental composition of GB-110, confirming its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for GB-110

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaCalculated Mass
ESI+609.3758 [M+H]⁺C₃₃H₄₉N₆O₅⁺609.3764

Experimental Protocols

Synthesis of this compound

The synthesis of GB-110 is a multi-step process involving the coupling of key intermediates. A detailed, plausible synthetic route is outlined below.

Protocol 1: Synthesis of GB-110

  • Step 1: Amide Coupling. Intermediate A (a substituted carboxylic acid) is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).

  • Step 2: Addition of Amine. Intermediate B (a primary amine) is added to the reaction mixture, and the solution is stirred at room temperature for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Work-up and Purification. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Step 4: Salt Formation. The purified free base of GB-110 is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Structural Confirmation Methods

Protocol 2: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature. Standard pulse sequences are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in structural assignment.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Protocol 3: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

  • Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) via electrospray ionization (ESI) in positive ion mode. Data is acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion [M+H]⁺. The accurate mass measurement is used to determine the elemental composition using the instrument's software.

Visualizations

PAR2 Signaling Pathway Activation by GB-110

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GB110 GB-110 PAR2 PAR2 GB110->PAR2 Binds and Activates Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Signaling Downstream Signaling Ca_release->Signaling PKC->Signaling

Caption: Activation of the PAR2 signaling cascade by GB-110.

Experimental Workflow for GB-110 Structural Confirmation

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Salt Hydrochloride Salt Formation Purification->Salt Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Salt->NMR MS High-Resolution Mass Spectrometry Salt->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Final_Confirmation Final Structural Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

Preliminary Toxicity Assessment of GB-110 Hydrochloride: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical toxicity data, experimental protocols, and mechanistic pathways related to a substance identified as "GB-110 hydrochloride" has yielded no relevant scientific information. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in public scientific literature, or a misnomer.

Extensive searches of chemical and toxicological databases, as well as the broader scientific literature, did not provide any data on the acute, sub-chronic, or chronic toxicity of a compound designated this compound. Consequently, it is not possible to provide a summary of quantitative toxicity data, detail specific experimental protocols for its assessment, or delineate any associated signaling pathways.

For researchers, scientists, and drug development professionals, the absence of publicly available information on a compound under investigation is not uncommon in the early stages of development. Preclinical data is often proprietary and remains confidential until publication or regulatory submission.

Should "this compound" be an alternative or internal nomenclature for a known compound, further clarification on its chemical structure or established name would be necessary to conduct a meaningful toxicity assessment. Without this essential information, the core requirements of this technical guide—data presentation, detailed experimental protocols, and visualization of mechanistic pathways—cannot be fulfilled.

We recommend that individuals with a specific interest in this compound consult internal documentation or contact the originating research entity for access to the relevant preclinical safety and toxicology data.

GB-110 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of GB-110 hydrochloride, a potent and orally active nonpeptidic agonist of the Protease-Activated Receptor 2 (PAR2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Chemical and Physical Properties

This compound is a small molecule compound that selectively activates PAR2. While a specific CAS number for the hydrochloride salt is not consistently reported across public databases, the free base of GB-110 is identified by CAS Number 1252806-70-4 . The key properties of the hydrochloride salt are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₃H₄₉ClN₆O₅[1]
Molecular Weight 645.23 g/mol [1]
Appearance Refer to supplier documentation
Solubility Refer to supplier documentation

Mechanism of Action and Signaling Pathway

GB-110 acts as a potent agonist at the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). Unlike endogenous activation by proteases like trypsin, which cleave the N-terminus of the receptor to reveal a tethered ligand, GB-110 directly binds to and activates the receptor.[2]

Upon activation by GB-110, PAR2 primarily couples to the Gαq subunit of the heterotrimeric G-protein complex. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium concentration is a hallmark of PAR2 activation by GB-110 and is a key measurable outcome in in vitro assays.[3][4]

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GB110 GB-110 PAR2 PAR2 GB110->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate PAR2-expressing cells in 96-well plate dye_loading Load cells with calcium-sensitive dye (Fluo-4 AM) plate_cells->dye_loading baseline Measure baseline fluorescence dye_loading->baseline agonist_prep Prepare serial dilutions of GB-110 add_agonist Add GB-110 solution agonist_prep->add_agonist baseline->add_agonist measure_fluorescence Measure fluorescence kinetics add_agonist->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data

References

The Tale of Two Molecules: A Technical Guide to GB-110 Hydrochloride and the Emergence of Galectin-3 Inhibitor GB1107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the discovery and development landscape surrounding "GB-110 hydrochloride." Initial inquiries into this designation reveal a critical divergence in the scientific literature, pointing to two distinct molecules with similar nomenclature but fundamentally different mechanisms of action. This document will first clarify the identity of this compound as a protease-activated receptor 2 (PAR2) agonist. Subsequently, it will provide a comprehensive overview of the more recent and clinically pursued compound, GB1107 , a potent and selective galectin-3 (Gal-3) inhibitor , which appears to be the subject of significant contemporary research and development efforts.

Disambiguation: this compound, the PAR2 Agonist

This compound is identified in the literature as a potent, orally active, and nonpeptidic agonist of Protease-Activated Receptor 2 (PAR2).[1][2] Its activity is characterized by the selective induction of PAR2-mediated intracellular calcium (Ca2+) release.

Quantitative Data
ParameterValueCell LineReference
EC50 0.28 µM (280 nM)HT29[1][2]
pEC50 6.7 ± 0.05HT29[1][3]
Experimental Protocol: Intracellular Calcium (iCa2+) Mobilization Assay

The potency of GB-110 was determined using an intracellular Ca2+ mobilization assay in HT29 human colon cancer cells.[3]

Methodology:

  • Cell Preparation: HT29 cells are cultured to approximately 90% confluence.

  • Dye Loading: The cells are incubated with a fluorescent calcium indicator dye in a suitable buffer for 1 hour.

  • Compound Incubation: Varying concentrations of this compound are added to the cells.

  • Fluorescence Measurement: The change in fluorescence, indicative of intracellular Ca2+ release, is measured using a spectrofluorometer.

  • Data Analysis: The EC50 value is calculated from the concentration-response curve.

Signaling Pathway

The activation of PAR2 by GB-110 initiates a G protein-coupled signaling cascade, leading to the release of intracellular calcium.

PAR2_Activation GB-110 Signaling Pathway GB110 This compound PAR2 PAR2 Receptor GB110->PAR2 Binds & Activates Gq Gq Protein PAR2->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Gal3_Fibrosis_Inhibition GB1107 Mechanism in Fibrosis cluster_pro_fibrotic Pro-Fibrotic Signaling Gal3 Galectin-3 Myofibroblast_Activation Myofibroblast Activation Gal3->Myofibroblast_Activation ECM_Deposition ECM Deposition Myofibroblast_Activation->ECM_Deposition Fibrosis Fibrosis ECM_Deposition->Fibrosis GB1107 GB1107 GB1107->Gal3 Inhibits Gal3_Oncology_Inhibition GB1107 in the Tumor Microenvironment cluster_tme Tumor Microenvironment Gal3_TME Galectin-3 Immune_Evasion Immune Evasion Gal3_TME->Immune_Evasion Tumor_Growth Tumor Growth & Metastasis Immune_Evasion->Tumor_Growth GB1107_Onc GB1107 GB1107_Onc->Gal3_TME Inhibits M1_Macrophage M1 Macrophage Polarization GB1107_Onc->M1_Macrophage Promotes CD8_Tcell CD8+ T Cell Infiltration GB1107_Onc->CD8_Tcell Promotes Anti_Tumor_Immunity Anti-Tumor Immunity M1_Macrophage->Anti_Tumor_Immunity CD8_Tcell->Anti_Tumor_Immunity Anti_Tumor_Immunity->Tumor_Growth Inhibits

References

GB-110 Hydrochloride: A Technical Guide to a Novel PAR2 Agonist in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB-110 hydrochloride is a potent, orally active, and non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. This technical guide provides an in-depth overview of the novelty and significance of this compound in research. It details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its characterization. Visual diagrams of the PAR2 signaling pathway and relevant experimental workflows are included to facilitate a comprehensive understanding of this important research tool.

Introduction: Novelty and Significance

The study of Protease-Activated Receptor 2 (PAR2) has historically been reliant on the use of proteases like trypsin and synthetic peptide agonists that mimic the receptor's tethered ligand. However, these tools suffer from limitations such as lack of specificity, poor metabolic stability, and low bioavailability, hindering their utility in in vivo studies.

The development of this compound represents a significant advancement in the field. As a non-peptidic small molecule agonist , it overcomes many of the drawbacks of earlier research tools.[1] Its improved drug-like properties, including oral activity, have made it a valuable asset for investigating the complex roles of PAR2 in various disease models.[2][3] The novelty of GB-110 lies in its chemical structure, which allows for potent and selective activation of PAR2, enabling more precise dissection of its signaling pathways.[1] Furthermore, the development of GB-110 has paved the way for the creation of related compounds, including PAR2 antagonists, by providing a chemical scaffold for further modification.[1]

Mechanism of Action

This compound functions as a selective agonist at the PAR2 receptor. Its primary and most well-characterized mechanism of action is the induction of Gαq/11-mediated intracellular calcium (Ca²⁺) release .[2][3][4] Upon binding to PAR2, GB-110 triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration initiates a cascade of downstream signaling events.

Beyond calcium mobilization, PAR2 activation by synthetic agonists is known to engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2 .[5][6][7] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and inflammation.

Quantitative Data

The following tables summarize the potency and efficacy of this compound in various experimental models.

Table 1: In Vitro Potency of GB-110 in Inducing Intracellular Calcium Release [2][4]

Cell LineAgonistEC₅₀ (nM)
HT-29 (Human colon adenocarcinoma)GB-110240 ± 20
HT-29 (Human colon adenocarcinoma)2f-LIGRLO-NH₂ (Peptide Agonist)210 ± 30
HT-29 (Human colon adenocarcinoma)Trypsin6 ± 0.5
A549 (Human lung carcinoma)GB-110~200
HCT-116 (Human colon cancer)GB-110~200
MDA-MB-468 (Human breast cancer)GB-110~200
PC3 (Human prostate cancer)GB-110~200
KATOIII (Human gastric carcinoma)GB-110~200
NCI-H292 (Human mucoepidermoid carcinoma)GB-110~200

Table 2: In Vivo Efficacy of GB-110 in a Rat Paw Edema Model [2]

TreatmentDosePaw Edema (% increase)
Saline Control-10 ± 2
GB-110100 µg55 ± 5
GB-110 + GB88 (PAR2 Antagonist)100 µg + 100 µg15 ± 3

Experimental Protocols

Intracellular Calcium (iCa²⁺) Mobilization Assay[2][4]

This protocol describes the measurement of intracellular calcium release in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing PAR2 (e.g., HT-29)

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorometric imaging plate reader (e.g., FLIPR)

Procedure:

  • Seed cells into 96-well plates and grow to confluence.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of this compound in HBSS.

  • Place the plate in the fluorometric imaging plate reader.

  • Establish a baseline fluorescence reading.

  • Add the this compound solutions to the wells and immediately begin recording fluorescence intensity over time.

  • Analyze the data to determine the concentration-response curve and calculate the EC₅₀ value.

PAR2 Internalization Assay[2]

This protocol outlines a method to quantify the internalization of PAR2 upon agonist stimulation using flow cytometry.

Materials:

  • Cells expressing PAR2 (e.g., HT-29)

  • Primary antibody targeting an extracellular epitope of PAR2

  • Fluorescently labeled secondary antibody

  • This compound

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at a desired concentration for various time points at 37°C to induce receptor internalization.

  • Place the cells on ice to stop the internalization process.

  • Wash the cells with ice-cold PBS.

  • Incubate the cells with the primary anti-PAR2 antibody in FACS buffer on ice.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody in FACS buffer on ice and in the dark.

  • Wash the cells to remove unbound secondary antibody.

  • Resuspend the cells in FACS buffer.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of PAR2 remaining on the cell surface. A decrease in fluorescence intensity indicates receptor internalization.

ERK1/2 Phosphorylation Assay (Western Blot)[8]

This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of PAR2 activation by this compound.

Materials:

  • Cells expressing PAR2

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Visualizations

Signaling Pathways

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GB110_ext GB-110 HCl PAR2 PAR2 GB110_ext->PAR2 Binds Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates Ras Ras Gq->Ras Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription (Inflammation, Proliferation) pERK->Transcription

Caption: PAR2 Signaling Pathway Activated by this compound.

Experimental Workflows

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed PAR2-expressing cells in 96-well plate B Load cells with Fluo-4 AM dye A->B C Wash cells to remove excess dye B->C D Place plate in fluorometric reader C->D E Add GB-110 HCl D->E F Record fluorescence change over time E->F G Generate concentration- response curve F->G H Calculate EC₅₀ value G->H

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_blotting Western Blotting cluster_normalization Normalization & Analysis A Serum-starve cells B Treat with GB-110 HCl A->B C Lyse cells and quantify protein B->C D SDS-PAGE and protein transfer C->D E Block membrane D->E F Incubate with primary (anti-p-ERK) and secondary antibodies E->F G Detect signal F->G H Strip and re-probe with anti-total-ERK antibody G->H I Quantify band intensities and normalize p-ERK to total-ERK H->I

Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

References

Methodological & Application

Belapectin (GB-110 Analog): Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belapectin (formerly GR-MD-02), a galectin-3 inhibitor, has emerged as a promising therapeutic agent in oncology. Galectin-3, a β-galactoside-binding lectin, is overexpressed in a wide range of cancers and plays a pivotal role in tumor progression, including cell proliferation, apoptosis, angiogenesis, and immune evasion.[1][2] Belapectin, a carbohydrate-based polymer, functions by binding to the carbohydrate-recognition domain of galectin-3, thereby inhibiting its downstream signaling pathways.[3][4] These application notes provide a comprehensive overview of the use of Belapectin in cancer research, including its mechanism of action, detailed experimental protocols, and a summary of key preclinical and clinical findings.

Mechanism of Action

Belapectin exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting the functions of galectin-3 in the tumor microenvironment. Extracellular galectin-3 contributes to the formation of a lattice with cell surface glycoproteins, which modulates various cellular processes.[5]

Key mechanisms of action include:

  • Modulation of Immune Response: Belapectin has been shown to enhance anti-tumor immunity by reducing the population of monocytic myeloid-derived suppressor cells (M-MDSCs), which are potent immunosuppressive cells in the tumor microenvironment.[6][7] It can also augment the activity of checkpoint inhibitors and T-cell agonists.[7][8]

  • Inhibition of Angiogenesis: Galectin-3 promotes the formation of new blood vessels, a critical process for tumor growth and metastasis.[2] Belapectin can inhibit angiogenesis by interfering with galectin-3's interaction with pro-angiogenic factors.[8]

  • Induction of Apoptosis: By binding to galectin-3, Belapectin can disrupt its anti-apoptotic functions, leading to programmed cell death in cancer cells.[3][9]

  • Inhibition of Metastasis: Galectin-3 facilitates cancer cell adhesion, migration, and invasion.[10] Belapectin can inhibit these processes, thereby reducing the metastatic potential of tumors.[8]

Signaling Pathway

The following diagram illustrates the central role of Galectin-3 in promoting cancer progression and the inhibitory action of Belapectin.

Galectin3_Pathway Galectin-3 Signaling Pathway in Cancer and Inhibition by Belapectin cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell Galectin-3 (secreted) Galectin-3 (secreted) Tumor Cell->Galectin-3 (secreted) secretes Immune Cell (T-cell, MDSC) Immune Cell (T-cell, MDSC) Endothelial Cell Endothelial Cell Immune Suppression Immune Suppression Immune Suppression->Immune Cell (T-cell, MDSC) Angiogenesis Angiogenesis Angiogenesis->Endothelial Cell Cell Proliferation & Survival Cell Proliferation & Survival Cell Proliferation & Survival->Tumor Cell Metastasis Metastasis Metastasis->Tumor Cell Galectin-3 (secreted)->Immune Suppression promotes Galectin-3 (secreted)->Angiogenesis promotes Galectin-3 (secreted)->Cell Proliferation & Survival promotes Galectin-3 (secreted)->Metastasis promotes Belapectin Belapectin Belapectin->Galectin-3 (secreted) inhibits

Galectin-3 Signaling and Belapectin Inhibition

Preclinical and Clinical Data Summary

Belapectin has been evaluated in various preclinical cancer models and early-phase clinical trials, demonstrating promising anti-tumor activity, particularly in combination with immunotherapies.

Table 1: Summary of Preclinical Studies
Cancer ModelTreatmentKey FindingsReference
Sarcoma (MCA-205)Belapectin + anti-OX40Improved survival[8]
Mammary Carcinoma (4T-1)Belapectin + anti-OX40Improved survival, reduced lung metastases[8]
Prostate Cancer (TRAMP-C1)Belapectin + anti-OX40Prolonged survival[8]
Prostate and Breast CancerBelapectin + anti-CTLA-4 or anti-PD-1Increased tumor shrinkage and enhanced survival[11]
Table 2: Summary of Clinical Trial Data
Cancer TypeClinical Trial PhaseTreatmentObjective Response Rate (ORR)Key FindingsReference
Metastatic MelanomaPhase IBelapectin + Pembrolizumab50% (7/14 patients)Increased effector memory T-cell activation, reduced M-MDSCs.[6][7][6][7]
Head and Neck Squamous Cell Carcinoma (HNSCC)Phase IBelapectin + Pembrolizumab33% (2/6 patients)Well-tolerated with fewer immune-mediated adverse events than expected with pembrolizumab alone.[6][7][6][7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Belapectin in cancer research.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Evaluating Belapectin cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Analysis A Cell Viability Assay (MTT/XTT) B Apoptosis Assay (Annexin V/PI Staining) E Syngeneic Tumor Models A->E C Cell Migration Assay (Transwell) B->E D Angiogenesis Assay (Tube Formation) C->E D->E G Tumor Growth Inhibition E->G H Immunohistochemistry (IHC) E->H I Flow Cytometry of Tumor Infiltrating Lymphocytes E->I F Metastasis Models F->G end Conclusion G->end H->end I->end start Hypothesis: Belapectin has anti-tumor activity start->A start->B start->C start->D

Workflow for Belapectin Evaluation
Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Belapectin on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Belapectin

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Belapectin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Belapectin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Belapectin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines the ability of Belapectin to induce apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Belapectin

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Belapectin for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration Assay (Transwell Assay)

This protocol evaluates the effect of Belapectin on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Belapectin

  • 24-well Transwell inserts (8 µm pore size)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Crystal violet solution

  • Microscope

Procedure:

  • Pre-coat the Transwell inserts with a basement membrane matrix if evaluating invasion. For migration, no coating is necessary.

  • Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 500 µL of complete medium to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Add Belapectin at desired concentrations to the upper chamber.

  • Incubate for 12-24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

In Vivo Tumor Model

This protocol assesses the in vivo efficacy of Belapectin in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

  • Murine cancer cell line compatible with the mouse strain

  • Belapectin

  • Vehicle control (e.g., saline)

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously inject 1 x 10^6 cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Belapectin (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle control to the control group.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Conclusion

Belapectin is a promising Galectin-3 inhibitor with demonstrated anti-cancer activity in a variety of preclinical and clinical settings. Its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapies makes it a valuable tool for cancer research and a potential candidate for combination cancer therapy. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of Belapectin and other Galectin-3 inhibitors in the fight against cancer.

References

Application Note: Cellular Assay Development Using GB-110 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GB-110 hydrochloride is a potent, selective, and cell-permeable inhibitor of cysteine cathepsins, with particularly high affinity for cathepsin B. Overexpression and extracellular secretion of cathepsin B are strongly correlated with the invasive and metastatic phenotypes of various cancers.[1][2][3] This protease facilitates the degradation of the extracellular matrix (ECM), a critical step in tumor progression and dissemination.[4] By targeting cathepsin B, this compound presents a valuable tool for investigating the mechanisms of cancer metastasis and for the development of novel anti-cancer therapeutics.

This document provides detailed protocols for a suite of cellular assays to characterize the activity of this compound in cancer cell lines, including the assessment of its inhibitory effect on cathepsin B activity, cell viability, invasion, and apoptosis.

I. Biochemical Assay: Cathepsin B Activity Inhibition

This assay determines the concentration of this compound required to inhibit 50% of cathepsin B enzymatic activity (IC50) in a cell-free system.

Protocol: Fluorometric Cathepsin B Activity Assay [5]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).

    • Enzyme Solution: Dilute purified human liver cathepsin B in assay buffer to a final concentration of 2 nM.

    • Substrate Solution: Prepare a 10 mM stock solution of the fluorogenic substrate Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin) in DMSO. Dilute to a working concentration of 200 µM in assay buffer.

    • Inhibitor Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • Add 50 µL of the various this compound dilutions to the wells of a black, flat-bottom 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 25 µL of the cathepsin B enzyme solution to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) for each concentration of this compound.

    • Normalize the data to the positive control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
This compoundCathepsin B15.2
E-64 (Control)Cysteine Proteases5.8

II. Cellular Assays

A. Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.[6][7][8]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed a human cancer cell line known to overexpress cathepsin B (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Cell LineCompoundTreatment Duration (h)GI50 (µM)
MDA-MB-231This compound4825.6
MDA-MB-231Doxorubicin (Control)480.8
B. Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, and the inhibitory effect of this compound on this process.[9][10][11][12][13]

Protocol: Transwell Invasion Assay [9][10][13]

  • Chamber Preparation:

    • Thaw Matrigel (a basement membrane matrix) on ice.

    • Dilute the Matrigel with cold, serum-free medium and coat the top of 8 µm pore size Transwell inserts.

    • Incubate the inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Starve the cancer cells in serum-free medium for 24 hours.

    • Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound.

    • Add 1 x 10^5 cells in 100 µL to the upper chamber of the coated Transwell inserts.

  • Incubation and Invasion:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with 70% ethanol for 15 minutes.

    • Stain the cells with crystal violet for 20 minutes.

  • Quantification:

    • Wash the inserts with water and allow them to dry.

    • Image several random fields of the stained cells under a microscope.

    • Count the number of invading cells per field.

Data Presentation:

TreatmentConcentration (µM)Relative Invasion (%)
Vehicle Control (DMSO)-100
This compound1045.2
This compound2518.7
This compound505.1
C. Apoptosis Assay (Caspase-3 Activity)

This assay determines whether the cytotoxic effects of this compound are mediated through the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.[14][15][16][17][18]

Protocol: Colorimetric Caspase-3 Activity Assay [16][17][18]

  • Cell Treatment and Lysis:

    • Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound at various concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in 50 µL of chilled cell lysis buffer on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • Caspase-3 Assay:

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of the caspase-3 substrate DEVD-pNA (p-nitroaniline) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

Data Presentation:

TreatmentConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control (DMSO)-1.0
This compound101.8
This compound253.5
This compound506.2
Staurosporine (Control)18.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Coat Transwell insert with Matrigel seed Seed cells in upper chamber with this compound prep1->seed prep2 Starve cancer cells (serum-free medium) prep2->seed attract Add chemoattractant (FBS) to lower chamber seed->attract incubate Incubate for 24-48 hours attract->incubate remove Remove non-invading cells incubate->remove fix Fix and stain invading cells remove->fix quantify Image and quantify invaded cells fix->quantify

Caption: Workflow for the Transwell Cell Invasion Assay.

signaling_pathway CatB Cathepsin B (Secreted) ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) CatB->ECM Direct Degradation MMPs Pro-MMPs CatB->MMPs GB110 This compound GB110->CatB Inhibition Degradation ECM Degradation ActiveMMPs Active MMPs MMPs->ActiveMMPs ActiveMMPs->ECM Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion

Caption: Simplified pathway of Cathepsin B in cancer metastasis.

References

Application Notes and Protocols for GB-110 Hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-110 hydrochloride is a potent, selective, and orally active non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Its ability to selectively activate PAR2 makes it a valuable tool for studying the receptor's function and for identifying novel modulators of PAR2 activity. High-throughput screening (HTS) assays are essential for discovering such modulators in a time- and cost-effective manner.[4][5]

These application notes provide a detailed protocol for utilizing this compound as a reference agonist in a cell-based high-throughput screening assay to identify novel PAR2 inhibitors. The primary assay detailed is a calcium mobilization assay, which measures the increase in intracellular calcium concentration following PAR2 activation.[5][6]

Mechanism of Action and Signaling Pathway

Protease-Activated Receptor 2 (PAR2) is a member of the GPCR superfamily.[7] Its activation is initiated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to and activates the receptor.[8][9] This activation, which can be mimicked by synthetic agonists like this compound, leads to the coupling of the receptor to the Gαq/11 subunit of the heterotrimeric G-protein.[10][11]

Activated Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5][6] This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes, providing a robust readout for receptor activation in a high-throughput format.[5][6]

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GB110 This compound PAR2 PAR2 GB110->PAR2 Binds & Activates Gq11 Gαq/11 PAR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Figure 1: PAR2 signaling pathway initiated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in PAR2 activation assays. This data is essential for designing and validating HTS assays.

ParameterValueCell LineAssay TypeReference
EC50 0.28 µM (280 nM)HT29Intracellular Ca2+ Release[1][2]
pEC50 6.7 ± 0.05HT29Intracellular Ca2+ Release[3]
Assay Window (S/B) > 5GeneralCalcium MobilizationTypical
Z'-factor > 0.5GeneralCalcium MobilizationTypical

Experimental Protocols

High-Throughput Screening Workflow for PAR2 Antagonists

The overall workflow for a high-throughput screen to identify inhibitors of PAR2 activation using this compound as the agonist is depicted below.

HTS_Workflow start Start plate_cells Plate PAR2-expressing cells (e.g., HT29) in 384-well plates start->plate_cells incubate1 Incubate cells (24-48h) plate_cells->incubate1 load_dye Load cells with a calcium-sensitive fluorescent dye incubate1->load_dye incubate2 Incubate (e.g., 1h at 37°C) load_dye->incubate2 add_compounds Add test compounds (potential antagonists) incubate2->add_compounds incubate3 Incubate (e.g., 15-30 min) add_compounds->incubate3 add_agonist Add this compound (EC80 concentration) incubate3->add_agonist read_plate Measure fluorescence intensity (e.g., FLIPR, FlexStation) add_agonist->read_plate data_analysis Data Analysis: Calculate % inhibition, Z' factor read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Figure 2: High-throughput screening workflow for PAR2 antagonists.

Detailed Protocol: Calcium Mobilization Assay

This protocol is designed for a 384-well plate format and can be adapted for other formats.

Materials and Reagents:

  • Cell Line: HT29 or HEK293 cells stably expressing human PAR2.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Test Compounds: Library of potential inhibitors, typically dissolved in DMSO.

  • Cell Culture Medium: DMEM or MEM supplemented with 10% FBS, penicillin/streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or Calcium-5 Assay Kit.

  • Probenecid: (Optional, may be required for certain cell lines to prevent dye leakage).

  • Microplates: 384-well, black-walled, clear-bottom tissue culture plates.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Culture PAR2-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 105 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-4 µM in Assay Buffer. Probenecid can be included if necessary.

    • Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

    • Add 5 µL of the diluted test compounds to the respective wells of the cell plate.

    • For control wells, add Assay Buffer with the corresponding DMSO concentration (negative control) and a known PAR2 antagonist (positive control).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Addition and Signal Detection:

    • Prepare a solution of this compound in Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the wells. The EC80 concentration should be determined from a dose-response curve under the same assay conditions.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler should then add 10 µL of the this compound solution to each well.

    • Continue to record the fluorescence intensity for an additional 60-120 seconds.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The percentage of inhibition for each test compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (ΔFcompound - ΔFnegative control) / (ΔFpositive control - ΔFnegative control))

  • The quality of the assay can be assessed by calculating the Z'-factor:

    Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

    A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

Conclusion

This compound serves as an excellent tool for the development and execution of high-throughput screening assays aimed at discovering novel modulators of Protease-Activated Receptor 2. The calcium mobilization assay described provides a robust and reliable method for identifying potential PAR2 antagonists. Careful assay optimization and validation, including the determination of optimal cell density, dye concentration, and agonist concentration, are crucial for the success of any HTS campaign.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-110 hydrochloride is a potent, orally active, and nonpeptidic agonist of the Protease-Activated Receptor 2 (PAR2).[1] As a selective activator, it serves as a valuable tool for investigating the diverse physiological and pathological roles of PAR2. This document provides detailed application notes, protocols for the preparation of a stock solution, and a common experimental workflow for utilizing this compound in research settings.

Mechanism of Action

This compound selectively binds to and activates PAR2, a G protein-coupled receptor (GPCR). Upon activation, PAR2 couples to various G proteins, primarily Gαq, initiating a downstream signaling cascade. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.

Signaling Pathway of PAR2 Activation

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GB-110 GB-110 PAR2 PAR2 GB-110->PAR2 Binds and Activates Gq Gαq PAR2->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Downstream Downstream Cellular Responses Ca2_release->Downstream Initiates

Caption: PAR2 signaling cascade initiated by GB-110.

Solubility and Stock Solution Preparation

Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The solubility of this compound varies depending on the solvent.

Solubility Data
SolventMaximum ConcentrationNotes
DMSO125 mg/mL (193.73 mM)Ultrasonic treatment may be required for complete dissolution.[1]
Water25 mg/mL (38.75 mM)Ultrasonic treatment may be required for complete dissolution.[1]
Protocol for In Vitro Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 645.23 g/mol ), weigh out 6.45 mg of the compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a common application of this compound to measure its agonistic effect on PAR2 by quantifying changes in intracellular calcium levels.

Experimental Workflow

Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture PAR2-expressing cells (e.g., HT-29) Plating 2. Seed cells in a 96-well plate Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Plating->Dye_Loading GB110_Addition 4. Add this compound at desired concentrations Dye_Loading->GB110_Addition Measurement 5. Measure fluorescence intensity over time using a plate reader GB110_Addition->Measurement Data_Processing 6. Calculate the change in fluorescence Measurement->Data_Processing EC50_Calc 7. Determine the EC50 value Data_Processing->EC50_Calc

Caption: Workflow for a calcium mobilization assay.

Materials:

  • PAR2-expressing cells (e.g., HT-29 human colon adenocarcinoma cells)

  • Cell culture medium and supplements

  • Black, clear-bottom 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Culture PAR2-expressing cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.

    • After incubation with the dye, wash the cells twice with assay buffer.

    • Add fresh assay buffer to each well.

  • Fluorescence Measurement:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a stable baseline reading for each well.

    • Inject the prepared dilutions of this compound into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response.

Concluding Remarks

This compound is a powerful tool for studying PAR2 signaling. Adherence to proper handling, storage, and experimental protocols is essential for obtaining reliable and meaningful data. The information provided in these application notes serves as a guide for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for GB-110 Hydrochloride Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galectin-3 is a β-galactoside-binding lectin that plays a significant role in chronic inflammation, fibrosis, and angiogenesis.[1][2] Inhibition of galectin-3 is a promising therapeutic strategy for various diseases, including those affecting the liver, heart, and eyes.[1][2][3] GB-110 hydrochloride is presumed to be a small molecule inhibitor of galectin-3. These application notes provide detailed protocols for the administration of galectin-3 inhibitors in animal models for preclinical research.

Data Presentation

Table 1: Oral Administration of Selvigaltin (GB1211) in a Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)
ParameterDetailsReference
Compound Selvigaltin (previously GB1211)[4]
Animal Model Male New Zealand White rabbits with high-fat diet (HFD)-induced MASH[4]
Administration Route Oral (p.o.)[4]
Dosage 0.3, 1.0, 5.0, or 30 mg/kg[4]
Frequency Once daily (q.d.), 5 days per week[4]
Duration From week 9 or 12 of the HFD regimen[4]
Vehicle Not specified, but typically an aqueous solution for oral gavage[5][6]
Table 2: Subconjunctival Administration of 33DFTG in Mouse Models of Corneal Neovascularization and Fibrosis
ParameterDetailsReference
Compound 33DFTG (a small-molecule galectin-3 inhibitor)[7]
Animal Model Mice with silver nitrate-induced corneal neovascularization or alkali burn-induced corneal fibrosis[7]
Administration Route Subconjunctival injection[7]
Concentration 50 μM in 10 μL[7]
Frequency On alternate days (e.g., days 0, 2, and 4 post-surgery for neovascularization)[7]
Duration Until day 13 for fibrosis studies[7]
Vehicle 0.5% DMSO in PBS[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol is a general guideline for the oral administration of a compound like this compound to mice or rats.

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, 0.5% methylcellulose)[8]

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals.

    • Dissolve or suspend this compound in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous.[6]

  • Animal Handling and Restraint:

    • Weigh the animal to determine the precise volume of the dosing solution to be administered. A common dosing volume is 5-10 mL/kg.[5][9]

    • Properly restrain the animal to prevent movement and ensure the head and body are in a straight line.[8]

  • Gavage Procedure:

    • Measure the correct length of the gavage needle (from the tip of the animal's nose to the last rib).

    • Gently insert the gavage needle into the esophagus. The animal should swallow the needle as it is advanced.

    • Once the needle is in the correct position, slowly administer the dosing solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation.[10]

Protocol 2: Subconjunctival Injection in Mice

This protocol is adapted for the local administration of a galectin-3 inhibitor to the eye.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% DMSO in sterile PBS)[7]

  • 33-gauge needle attached to a Hamilton syringe

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine hydrochloride

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound and dilute it to the final concentration (e.g., 50 μM) in the vehicle.[7]

  • Animal Anesthesia and Preparation:

    • Anesthetize the mouse using an appropriate method.

    • Apply a drop of topical proparacaine hydrochloride to the cornea for local anesthesia.

  • Injection Procedure:

    • Gently proptose the eye using fine-tipped forceps.

    • Using a 33-gauge needle, carefully perform a subconjunctival injection of the desired volume (e.g., 10 μL) into the superotemporal quadrant of the conjunctiva.

    • Ensure the solution is delivered into the subconjunctival space.

  • Post-Procedure Care:

    • Apply a lubricating ointment to the eye to prevent drying.

    • Monitor the animal until it has fully recovered from anesthesia.

Mandatory Visualizations

Galectin3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Galectin-3 Galectin-3 Integrins Integrins Galectin-3->Integrins Binds TGF-β Receptor TGF-β Receptor Galectin-3->TGF-β Receptor Activates Inflammation Inflammation Galectin-3->Inflammation Promotes FAK FAK Integrins->FAK Activates Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Activates PI3K/Akt PI3K/Akt FAK->PI3K/Akt ERK1/2 ERK1/2 FAK->ERK1/2 Fibrosis Fibrosis PI3K/Akt->Fibrosis Smad2/3->Fibrosis Angiogenesis Angiogenesis ERK1/2->Angiogenesis GB-110_hydrochloride This compound GB-110_hydrochloride->Galectin-3 Inhibits

Caption: Galectin-3 signaling pathway and its inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Animal_Model Induce Disease Model (e.g., HFD, Corneal Injury) Randomization Randomize Animals into Treatment and Vehicle Groups Animal_Model->Randomization GB-110_Admin Administer this compound (e.g., Oral Gavage) Randomization->GB-110_Admin Vehicle_Admin Administer Vehicle Control Randomization->Vehicle_Admin Data_Collection Monitor Clinical Signs and Collect Samples GB-110_Admin->Data_Collection Vehicle_Admin->Data_Collection Endpoint_Analysis Perform Endpoint Analysis (Histology, Biomarkers) Data_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis and Interpretation Endpoint_Analysis->Data_Analysis

Caption: In vivo experimental workflow for a galectin-3 inhibitor.

References

Application Notes and Protocols: Galectin-3 Inhibitors in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Galectin-3 and its Inhibition

Galectin-3 is a versatile protein characterized by its carbohydrate recognition domain (CRD), which allows it to bind to β-galactoside-containing glycans on the cell surface and in the extracellular matrix.[1] This interaction mediates a wide array of biological processes, including cell adhesion, proliferation, apoptosis, and immune responses.[1] Dysregulation of galectin-3 expression is implicated in the progression of various diseases, including cancer, fibrosis, and cardiovascular conditions.[2]

Galectin-3 inhibitors are a class of molecules designed to block the function of galectin-3.[1] They primarily act by competing with natural ligands for binding to the CRD of galectin-3, thereby disrupting its downstream signaling and pathological functions.[1][3] These inhibitors can be small molecules, peptides, or natural compounds, and they represent a promising therapeutic strategy for various diseases.

Mechanism of Action

Extracellularly, galectin-3 can cross-link cell surface glycoproteins and glycolipids, which facilitates cell-cell and cell-matrix interactions.[2] This is crucial for processes like tumor cell aggregation, adhesion to the endothelium, and metastasis. By blocking the CRD, galectin-3 inhibitors prevent these interactions. Intracellularly, galectin-3 can modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cell survival.[1] Some inhibitors may also influence these intracellular functions.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal3_extra Galectin-3 Glycan Glycan Receptor Gal3_extra->Glycan Binds ECM Extracellular Matrix Glycan->ECM Adhesion Inhibitor Galectin-3 Inhibitor Inhibitor->Gal3_extra Inhibits Gal3_intra Galectin-3 NFkB NF-κB Pathway Gal3_intra->NFkB Activates PI3K_Akt PI3K/Akt Pathway Gal3_intra->PI3K_Akt Activates Apoptosis Apoptosis NFkB->Apoptosis Inhibits PI3K_Akt->Apoptosis Inhibits

Caption: Simplified signaling pathway of Galectin-3 and its inhibition.

Quantitative Data of Representative Galectin-3 Inhibitors

The following table summarizes key quantitative data for well-studied galectin-3 inhibitors. This data is crucial for designing experiments and comparing the potency of different compounds.

Compound NameAliasTypeTargetAffinity (Kd)IC50Reference
GB1107-Small MoleculeGalectin-337 nM-[3]
SelvigaltinGB1211Small MoleculeGalectin-3-12 nM (in rabbits)[4]
TD139-Small MoleculeGalectin-3--[3]
Modified Citrus PectinMCPNatural PolymerGalectin-3--[3]

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the efficacy of galectin-3 inhibitors in a molecular biology research setting.

Cell Adhesion Assay

This assay determines the effect of a galectin-3 inhibitor on the adhesion of cells to an extracellular matrix component, such as laminin or fibronectin.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix protein (e.g., laminin, fibronectin)

  • Cancer cell line with high galectin-3 expression (e.g., PC-3, MDA-MB-231)

  • Serum-free cell culture medium

  • Galectin-3 inhibitor stock solution

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL laminin in PBS) and incubate overnight at 4°C.

  • Wash the coated wells three times with sterile PBS to remove any unbound protein.

  • Harvest the cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Pre-incubate the labeled cells with various concentrations of the galectin-3 inhibitor (and a vehicle control) for 30 minutes at 37°C.

  • Add 100 µL of the cell suspension to each well of the coated plate.

  • Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Add 100 µL of PBS to each well and measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths for the dye used.

  • Calculate the percentage of cell adhesion relative to the vehicle control.

A Coat plate with ECM B Wash wells A->B E Add cells to coated plate B->E C Label cells with fluorescent dye D Pre-incubate cells with inhibitor C->D D->E F Incubate for adhesion E->F G Wash to remove non-adherent cells F->G H Measure fluorescence G->H

Caption: Workflow for a cell adhesion assay.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free and serum-containing cell culture medium

  • Cancer cell line

  • Galectin-3 inhibitor stock solution

  • Cotton swabs

  • Methanol for cell fixation

  • Crystal violet staining solution

Protocol:

  • Thaw Matrigel on ice and dilute with cold serum-free medium.

  • Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.

  • Harvest and resuspend the cancer cells in serum-free medium containing various concentrations of the galectin-3 inhibitor (and a vehicle control).

  • Add the cell suspension to the upper chamber of the inserts.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the insert with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.

Western Blot Analysis of Signaling Pathways

This protocol is used to determine the effect of a galectin-3 inhibitor on the activation of downstream signaling pathways.

Materials:

  • Cancer cell line

  • Galectin-3 inhibitor stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with the galectin-3 inhibitor at various concentrations and time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for investigating a novel galectin-3 inhibitor.

A In vitro Binding Assay (e.g., SPR, ELISA) B Cell-based Assays (Adhesion, Invasion, Proliferation) A->B C Mechanism of Action Studies (Western Blot, Immunofluorescence) B->C D In vivo Efficacy Studies (e.g., Tumor Xenograft Models) C->D E Toxicology and PK/PD Studies D->E

Caption: Logical workflow for galectin-3 inhibitor evaluation.

Conclusion

Galectin-3 inhibitors are a valuable tool for studying the diverse roles of galectin-3 in health and disease. The protocols and information provided here offer a framework for researchers to investigate the molecular and cellular effects of these compounds. As research in this area continues, the development of more potent and specific galectin-3 inhibitors holds great promise for novel therapeutic interventions.

References

Application Notes and Protocols: GB-110 Hydrochloride and Galnobax® (Esmolol Hydrochloride) as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "GB-110 hydrochloride" identify it as a potent, orally active, nonpeptidic protease-activated receptor 2 (PAR2) agonist with a limited public research profile in therapeutic applications.[1][2][3] However, the broader context of therapeutic agent development, particularly for wound healing, points to a potential confusion with Galnobax® , a topical formulation of esmolol hydrochloride . Galnobax® has undergone extensive preclinical and clinical investigation as a treatment for diabetic foot ulcers (DFU).[4] This document will therefore primarily focus on Galnobax® (esmolol hydrochloride) while also providing a distinct summary of the available data for this compound.

Part 1: Galnobax® (Topical Esmolol Hydrochloride) for Diabetic Foot Ulcers

Galnobax® is an innovative topical gel formulation of esmolol hydrochloride, a short-acting beta-adrenergic receptor blocker, repurposed for the treatment of chronic wounds, specifically diabetic foot ulcers.[5][6] Preclinical and clinical studies have demonstrated its potential to accelerate wound healing through a multi-faceted mechanism of action.[7][8]

Mechanism of Action

Esmolol hydrochloride's therapeutic effect in wound healing is not related to its systemic beta-blocking activity but rather to its local effects on the wound microenvironment. The proposed pleiotropic mechanism involves:

  • Inhibition of Aldose Reductase: Esmolol inhibits aldose reductase, a key enzyme in the polyol pathway. This pathway is over-activated in hyperglycemic conditions, leading to the accumulation of sorbitol, which causes oxidative stress and cellular damage, impairing wound healing.[7]

  • Reduction of Advanced Glycation End Products (AGEs): By inhibiting the polyol pathway, esmolol also reduces the formation of AGEs, which are known to contribute to diabetic complications, including poor wound repair.[7][8]

  • Promotion of Cell Migration: Esmolol has been shown to enhance the migration of key cells involved in wound healing, including fibroblasts, endothelial cells, and keratinocytes, even in a high-glucose environment.[6][7][9]

  • Increased Nitric Oxide (NO) and Collagen Production: In vivo studies have shown that Galnobax® treatment increases the levels of nitric oxide and hydroxyproline (a major component of collagen) in wound tissue, indicating improved blood flow and tissue remodeling.[7][10]

Galnobax_Mechanism cluster_Diabetes Diabetic Condition (High Glucose) cluster_Pathways Impaired Healing Pathways Hyperglycemia Hyperglycemia Polyol_Pathway ↑ Polyol Pathway Activation Hyperglycemia->Polyol_Pathway Cell_Migration ↓ Fibroblast, Endothelial, Keratinocyte Migration Hyperglycemia->Cell_Migration NO_Collagen ↓ Nitric Oxide & Collagen Synthesis Hyperglycemia->NO_Collagen Sorbitol ↑ Sorbitol Accumulation Polyol_Pathway->Sorbitol AGEs ↑ AGEs Formation Polyol_Pathway->AGEs Wound_Healing Improved Diabetic Wound Healing Sorbitol->Wound_Healing AGEs->Wound_Healing Cell_Migration->Wound_Healing NO_Collagen->Wound_Healing Galnobax Galnobax® (Esmolol HCl) Galnobax->Polyol_Pathway Inhibits Galnobax->AGEs Reduces Galnobax->Cell_Migration Promotes Galnobax->NO_Collagen Increases

Mechanism of Action of Galnobax® in Diabetic Wound Healing.
Preclinical Data

Preclinical studies have established the foundational evidence for Galnobax®'s efficacy and mechanism.

Table 1: Summary of Preclinical Efficacy Data for Galnobax® (Esmolol HCl)

Parameter Model System Key Finding Reference
Sorbitol Formation Ex vivo (Human Erythrocytes) Esmolol inhibited glucose-induced sorbitol formation by 59%. [7]
AGE Formation In vitro (Bovine Serum Albumin) At 1 mM, esmolol reduced AGE generation to levels comparable to diclofenac. [8]
Cell Migration In vitro (Scratch Assay) At 1 and 10 µM, esmolol enhanced the migration of human fibroblasts, endothelial cells, and keratinocytes. [7]
Nitric Oxide Levels In vivo (Diabetic Rat Wound) Day 7 levels were 44% higher with Galnobax® (14%) vs. the diabetic group (p < 0.05). [7][8]
Hydroxyproline Levels In vivo (Diabetic Rat Wound) Day 14 levels were 44% higher with Galnobax® (14%) vs. the diabetic and vehicle control groups. [7][10]

| Wound Closure | In vivo (Diabetic Rat Wound) | Galnobax® (14%) showed better wound area reduction up to day 10 compared to controls. |[7] |

Preclinical Experimental Protocols

Protocol 1: Efficacy in Streptozotocin-Induced Diabetic Hairless Rat Wound Model [7][8]

  • Animal Model: Male hairless rats are induced with diabetes via streptozotocin injection.

  • Wound Creation: After diabetes confirmation, full-thickness excisional wounds (10 mm diameter) are created on the dorsal region of the rats.

  • Treatment Groups:

    • Group 1: Diabetic Control (no treatment).

    • Group 2: Vehicle Control (topical gel base).

    • Group 3: Galnobax® 7% (twice daily).

    • Group 4: Galnobax® 14% (twice daily).

    • Group 5: Galnobax® 20% (twice daily).

  • Procedure: The assigned formulation is applied topically to the wound bed twice daily.

  • Efficacy Endpoints:

    • Wound Area Measurement: The wound area is traced and calculated on days 0, 3, 7, 10, 14, and 19 to determine the rate of closure.

    • Biomarker Analysis: On days 7, 14, and 19, wound tissue is harvested for analysis of:

      • Nitric Oxide: Measured from tissue homogenates to assess blood flow and inflammatory response.

      • Hydroxyproline: Estimated to quantify collagen deposition and tissue remodeling.

  • Safety Evaluation: Dermal toxicity and pharmacokinetic studies are conducted in parallel, typically in miniature swine, to assess local and systemic safety.[7]

Preclinical_Workflow cluster_Endpoints Data Collection & Analysis Start Start Induction Induce Diabetes in Hairless Rats (STZ) Start->Induction Wound Create Full-Thickness Dorsal Wounds (10mm) Induction->Wound Randomize Randomize into Treatment Groups Wound->Randomize Treatment Apply Topical Formulations Twice Daily Randomize->Treatment Control, Vehicle, Galnobax® (7, 14, 20%) Measure_Area Measure Wound Area (Days 0, 3, 7, 10, 14, 19) Treatment->Measure_Area Harvest_Tissue Harvest Wound Tissue (Days 7, 14, 19) Treatment->Harvest_Tissue End End Measure_Area->End Biomarkers Analyze Biomarkers: - Nitric Oxide - Hydroxyproline Harvest_Tissue->Biomarkers Biomarkers->End

Workflow for Preclinical Efficacy Study of Galnobax®.
Clinical Data

Galnobax® has undergone Phase 1/2 and Phase 3 clinical trials, demonstrating its safety and efficacy in human subjects with DFUs.

Table 2: Summary of Phase 1/2 Clinical Trial Results [11][12][13]

Parameter Galnobax® 14% BID Galnobax® 20% BID Vehicle BID p-value
N (Participants) Randomized Randomized Randomized -
Ulcer Area Reduction 86.56% 95.80% 82.58% 0.47
Ulcer Volume Reduction 99.40% 83.36% 84.57% 0.86

| Systemic Esmolol | Below quantification limit (10 ng/mL) | Below quantification limit (10 ng/mL) | N/A | - |

Table 3: Summary of Phase 3 Clinical Trial Results [5][6]

Parameter Esmolol (14%) + Std. of Care (SoC) SoC Only Odds Ratio (OR) p-value
N (Assessed) 68 72 - -
Ulcer Closure at 12 Weeks 60.3% 41.7% 2.13 0.03
Ulcer Closure by End of Study 77.2% (of 57) 55.6% (of 63) 2.71 0.01

| Serious Adverse Events | None considered drug-related | N/A | - | - |

Clinical Trial Protocols

Protocol 2: Phase 1/2 Multicenter, Randomized, Double-Blind, Vehicle-Controlled Study [11][12]

  • Objective: To assess the safety and dose-finding efficacy of topical esmolol hydrochloride for healing DFUs.

  • Participants: Individuals with diabetes having non-infected, full-thickness, neuropathic DFUs (Wagner grade I or II), with an area of 1.5-10 cm², unresponsive to at least 4 weeks of standard care.

  • Interventions:

    • Galnobax® 14% gel twice daily (BID) + SoC.

    • Galnobax® 20% gel BID + SoC.

    • Galnobax® 20% gel once daily (OD) + Vehicle + SoC.

    • Vehicle gel BID + SoC.

  • Primary Endpoint: Reduction in area and volume of the target ulcer from baseline to week 12 or until wound closure.

  • Safety Endpoint: Systemic concentration of esmolol and its acid metabolite.

Protocol 3: Phase 3 Prospective, Multicenter, Randomized, Double-Blind Study [6][14][15]

  • Objective: To determine the safety and effectiveness of Galnobax® (14% esmolol hydrochloride gel) plus Standard of Care (SoC) versus SoC alone.

  • Participants: 176 individuals aged 18-75 years with Type 1 or Type 2 diabetes and non-infected DFUs (University of Texas Grade 1A or 1C) with an area of 2-25 cm² present for at least 6 weeks.[5][6]

  • Study Design: A 25-week study comprising a 1-week screening phase, a 12-week treatment phase, and a 12-week follow-up period.[6]

  • Interventions:

    • Esmolol 14% gel + SoC.

    • SoC only.

    • Vehicle gel + SoC.

  • Primary Outcome: The proportion of participants achieving complete target ulcer closure within the 12-week treatment period.[6]

  • Secondary Outcome: Proportion of participants with target ulcer closure by the end of the study (24 weeks).

Clinical_Trial_Design cluster_arms Screening Screening & Enrollment (N=176, DFU Patients) 1 Week Randomization Randomization (3:3:1) Screening->Randomization Treatment_Phase Treatment Phase (12 Weeks) Randomization->Treatment_Phase Arm_A Esmolol 14% Gel + Standard of Care Arm_B Standard of Care Only Arm_C Vehicle Gel + Standard of Care Follow_Up Follow-Up Phase (12 Weeks) Treatment_Phase->Follow_Up Primary_Endpoint Primary Endpoint: % Ulcer Closure at 12 Weeks Arm_A->Follow_Up Arm_B->Follow_Up Arm_C->Follow_Up Secondary_Endpoint Secondary Endpoint: % Ulcer Closure by Study End Follow_Up->Secondary_Endpoint

Phase 3 Clinical Trial Design for Galnobax®.

Part 2: this compound

This compound is a potent, orally active, nonpeptidic agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and cancer.[16] Research on GB-110 is primarily focused on its utility as a pharmacological tool to study PAR2 signaling.[17]

Mechanism of Action

GB-110 selectively binds to and activates PAR2, leading to downstream signaling events. Its primary characterized effect is the induction of intracellular calcium (Ca²⁺) release, a hallmark of PAR2 activation.[1][2] It is selective for PAR2 over the related PAR1 receptor.[16]

GB110_Mechanism GB110 GB-110 HCl PAR2 PAR2 Receptor GB110->PAR2 Activates Ca_Release Intracellular Ca²⁺ Release PAR2->Ca_Release Induces

Mechanism of Action of this compound.
In Vitro Data

Table 4: In Vitro Activity of GB-110

Parameter Cell Line Value Reference

| EC₅₀ (PAR2-mediated Ca²⁺ release) | HT29 (Human Colon Cancer) | 0.28 µM (280 nM) |[1][2][16] |

In comparative studies, GB-110 was found to be equipotent to the peptide agonist 2f-LIGRLO-NH₂.[2][17]

Experimental Protocols

Protocol 4: Intracellular Calcium (iCa²⁺) Mobilization Assay [2]

  • Cell Culture: HT29 cells, which endogenously express PAR2, are cultured to confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Varying concentrations of this compound are added to the cells.

  • Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometer or plate reader.

  • Data Analysis: The dose-response curve is plotted to calculate the EC₅₀ value, which represents the concentration of GB-110 required to elicit a half-maximal response.

References

Research applications of novel compound GB-110 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: GB-110 Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Tankyrases play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5] this compound exerts its anti-tumor activity by inhibiting the PARP activity of TNKS1, which leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive cancer cell proliferation.[5][6]

These application notes provide an overview of the utility of this compound in cancer research, with a focus on its application in studying Wnt/β-catenin signaling. Detailed protocols for in vitro cell-based assays are provided to guide researchers in their investigations.

Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cellular processes like proliferation and differentiation.[3][6] In the "off-state" (absence of a Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This keeps cytoplasmic β-catenin levels low.

Upon binding of a Wnt ligand to its receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-myc and cyclin D1, which promote cell proliferation.[3][6]

Tankyrase-1 promotes the degradation of Axin through PARsylation. By inhibiting TNKS1, this compound stabilizes Axin levels, thereby enhancing the activity of the β-catenin destruction complex and promoting β-catenin degradation. This leads to the downregulation of Wnt signaling, even in cancer cells with mutations that would otherwise activate the pathway.[7][8]

Wnt_Pathway_Inhibition cluster_off Wnt OFF / GB-110 Treatment cluster_on Wnt ON cluster_n Nuclear Events GB110 GB-110 HCl TNKS1 Tankyrase-1 GB110->TNKS1 Axin_destruction Axin Stabilization (Destruction Complex) TNKS1->Axin_destruction | (Inhibits PARsylation) beta_catenin_p β-catenin-P Axin_destruction->beta_catenin_p Promotes Phosphorylation proteasome Proteasomal Degradation beta_catenin_p->proteasome TCF_LEF_off TCF/LEF Wnt_genes_off Wnt Target Genes (e.g., c-myc, cyclin D1) OFF TCF_LEF_off->Wnt_genes_off Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled DVL Dishevelled Frizzled->DVL Axin_inactivation Axin Degradation (Destruction Complex Inactivated) DVL->Axin_inactivation beta_catenin β-catenin (Accumulation) Axin_inactivation->beta_catenin beta_catenin_n β-catenin beta_catenin->beta_catenin_n nucleus Nucleus TCF_LEF_on TCF/LEF beta_catenin_n->TCF_LEF_on Wnt_genes_on Wnt Target Genes (e.g., c-myc, cyclin D1) ON TCF_LEF_on->Wnt_genes_on

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM) for Cell Proliferation
COLO-205Colorectal Carcinoma50
SW480Colorectal Carcinoma75
HCT-116Colorectal Carcinoma120
HepG2Hepatocellular Carcinoma250
MCF-7Breast Adenocarcinoma>10,000

Table 1: In vitro anti-proliferative activity of this compound.

ParameterValue
TNKS1 Enzymatic IC505 nM
TNKS2 Enzymatic IC5050 nM
Selectivity (TNKS2/TNKS1)10-fold

Table 2: Enzymatic activity and selectivity of this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., COLO-205, SW480)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate 24h seed->incubate1 add_compound 4. Add Compound to Cells incubate1->add_compound prep_compound 3. Prepare GB-110 HCl Serial Dilutions incubate2 5. Incubate 72h add_compound->incubate2 add_mts 6. Add MTS Reagent incubate2->add_mts incubate3 7. Incubate 1-4h add_mts->incubate3 read_abs 8. Read Absorbance (490 nm) incubate3->read_abs analyze 9. Analyze Data (Calculate IC50) read_abs->analyze

Caption: Workflow for the MTS cell proliferation assay.

Protocol 2: Western Blot Analysis of β-catenin Levels

This protocol details the procedure for measuring the levels of β-catenin in cancer cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line (e.g., COLO-205)

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed COLO-205 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to normalize the results.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis 1. Cell Lysis & Protein Quantification start->lysis sds_page 2. SDS-PAGE lysis->sds_page transfer 3. Protein Transfer to PVDF Membrane sds_page->transfer blocking 4. Blocking transfer->blocking primary_ab 5. Primary Antibody Incubation (anti-β-catenin) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Chemiluminescent Detection secondary_ab->detection analysis 8. Imaging & Analysis (Normalize to Loading Control) detection->analysis

Caption: Workflow for Western blot analysis of β-catenin.

References

Troubleshooting & Optimization

Troubleshooting GB-110 hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with GB-110 hydrochloride during their experiments.

Troubleshooting Guide: this compound Solubility Issues

Introduction

Initial Stock Solution Preparation

It is a common practice to prepare a concentrated stock solution of small molecules in an organic solvent. For this compound, Dimethyl Sulfoxide (DMSO) is a suitable choice.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 645.23 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.645 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Verification: Ensure complete dissolution by visual inspection for any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Common Solubility Problems

Problem Potential Cause Troubleshooting Steps & Recommendations
Precipitation upon dilution in aqueous buffer (e.g., PBS) The compound is "crashing out" of the solution due to its lower solubility in aqueous media compared to the organic stock solvent.1. Minimize Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your assay medium, as higher concentrations can be cytotoxic and affect experimental outcomes. 2. Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution. 3. Vortex During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. 4. pH Adjustment: Since GB-110 is a hydrochloride salt, its solubility in aqueous solutions is expected to be higher at a lower pH. If your experimental conditions allow, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-7.0). However, always verify the pH tolerance of your cell line or assay system. 5. Use of Excipients: For in vivo preparations, co-solvents and surfactants are often used. Consider if your in vitro assay can tolerate low concentrations of excipients like PEG300, Tween-80, or SBE-β-CD, which have been used in formulations for GB-110.[1] Always include a vehicle control with the same excipients.
Cloudiness or visible particles in the final working solution The concentration of this compound exceeds its solubility limit in the final aqueous buffer.1. Lower the Final Concentration: If possible, reduce the final concentration of this compound in your experiment. 2. Sonication: Briefly sonicate the solution to help break up any aggregates. 3. Filtration: If precipitation is minor, you can filter the solution through a 0.22 µm syringe filter to remove insoluble material. Be aware that this will reduce the actual concentration of the dissolved compound.
Inconsistent experimental results Poor solubility or precipitation of the compound can lead to variability in the effective concentration delivered to the cells or target.1. Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen stock for each experiment. 2. Visual Inspection: Before adding the compound to your experimental system, visually inspect the solution for any signs of precipitation. 3. Vehicle Controls: Always include a vehicle control (the final concentration of DMSO and any other solvents/excipients in your assay medium) to account for any solvent effects.

Quantitative Data Summary

The following table summarizes the known in vivo solubility of this compound in various solvent systems.[1]

Solvent System Solubility Observation
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.33 mg/mL (3.61 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.33 mg/mL (3.61 mM)Clear solution
10% DMSO, 90% corn oil≥ 2.33 mg/mL (3.61 mM)Clear solution

Experimental Protocols

Key Experiment: Intracellular Calcium Mobilization Assay

This assay is commonly used to measure the agonistic activity of GB-110 on the PAR2 receptor, which signals through the Gq pathway to induce an increase in intracellular calcium.

Materials:

  • Cells expressing PAR2 (e.g., HT-29 or a recombinant cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (to aid dye loading)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Positive control (e.g., ionomycin or a known PAR2 agonist)

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence plate reader with kinetic reading capabilities and an injection system

Protocol:

  • Cell Plating: Seed the PAR2-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: a. Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often with the addition of Pluronic F-127. b. Remove the cell culture medium from the wells and add the dye loading solution. c. Incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare the positive control and a vehicle control.

  • Fluorescence Measurement: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C). b. Record the baseline fluorescence for a short period (e.g., 10-20 seconds). c. Use the instrument's injector to add the this compound dilutions, positive control, or vehicle control to the wells. d. Immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze the data to determine the EC50 of this compound.

Mandatory Visualizations

PAR2_Signaling_Pathway PAR2 Signaling Pathway Protease Protease (e.g., Trypsin) PAR2 PAR2 Receptor Protease->PAR2 cleaves & activates GB110 GB-110 HCl GB110->PAR2 binds & activates Gq Gq Protein PAR2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Ca2_release->PKC co-activates Downstream Downstream Signaling PKC->Downstream

Caption: A diagram of the Protease-Activated Receptor 2 (PAR2) signaling pathway.

Experimental_Workflow Calcium Mobilization Assay Workflow start Start seed_cells Seed PAR2-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading wash Wash to remove excess dye dye_loading->wash read_fluorescence Measure fluorescence kinetically in a plate reader wash->read_fluorescence prepare_compounds Prepare GB-110 HCl dilution series prepare_compounds->read_fluorescence add compounds analyze_data Analyze data and determine EC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: A workflow for a typical intracellular calcium mobilization experiment.

Frequently Asked Questions (FAQs)

Q1: I have dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What can I do?

A1: This is a common issue known as "crashing out." To prevent this, try the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration well below 1%, ideally <0.5%.

  • Use a two-step dilution: First, dilute your DMSO stock into a small volume of your aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.

  • Gentle warming: Briefly warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.

Q2: What is the best solvent to make a stock solution of this compound?

A2: DMSO is a commonly used solvent for creating high-concentration stock solutions of many small molecules, including those that are sparingly soluble in water.

Q3: Can I dissolve this compound directly in water or PBS?

A3: Direct dissolution in aqueous buffers may be challenging and is likely to result in a low-concentration saturated solution. It is generally recommended to first prepare a concentrated stock in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.

Q4: How does pH affect the solubility of this compound?

A4: As a hydrochloride salt of a likely basic compound, this compound is expected to be more soluble in acidic conditions. In a neutral or alkaline aqueous solution, it may convert to its less soluble free base form, leading to precipitation. If your experimental setup allows, maintaining a slightly acidic pH may improve solubility.

Q5: My compound seems to be dissolving, but I'm getting inconsistent results in my cell-based assay. Could this be a solubility issue?

A5: Yes, even if you don't see visible precipitation, the compound may be forming small aggregates in your aqueous medium. These aggregates can lead to inconsistent effective concentrations. To mitigate this, always prepare fresh dilutions for each experiment, vortex thoroughly, and visually inspect the solution before use. If the problem persists, consider using a lower final concentration of the compound.

References

How to improve the stability of GB-110 hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of GB-110 hydrochloride solutions during their experiments.

Troubleshooting Guide

Issue: My this compound solution has changed color/developed precipitates.

Possible Causes & Solutions:

  • pH Shift: The pH of the solution may have changed, affecting the solubility and stability of this compound.

    • Recommendation: Measure the pH of your solution. For optimal stability, maintain the pH within the recommended range (see FAQ section). Adjust the pH using dilute hydrochloric acid or a suitable buffer system if necessary.

  • Degradation: The compound may be degrading due to environmental factors. Common degradation pathways for amine hydrochlorides include hydrolysis and oxidation.[1][2][3]

    • Recommendation: Prepare fresh solutions and protect them from harsh conditions. Refer to the stability tables below for guidance on temperature and light sensitivity.

  • Microbial Contamination: Growth of microorganisms can alter the appearance and composition of the solution.

    • Recommendation: Use sterile solvents and techniques when preparing solutions. Consider filtration through a 0.22 µm filter for sterilization.

Issue: I am seeing a loss of potency or inconsistent results in my assays.

Possible Causes & Solutions:

  • Chemical Degradation: Even without visible changes, this compound may be degrading, leading to a lower effective concentration. Forced degradation studies on similar hydrochloride salts show susceptibility to acidic, alkaline, and oxidative conditions.[1][2][3]

    • Recommendation: Implement a stability testing protocol. Prepare fresh solutions more frequently. For long-term experiments, consider storing aliquots at -80°C.

  • Adsorption to Container: The compound might be adsorbing to the surface of the storage vessel.

    • Recommendation: Use low-protein-binding tubes or glass vials for storage.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[4][5]

    • Recommendation: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For in vivo studies, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For in vitro assays, the choice of solvent will depend on the specific experimental requirements, but starting with sterile, purified water or a buffer at a slightly acidic pH is recommended.

2. What is the optimal pH for storing this compound solutions?

While specific data for GB-110 is not publicly available, amine hydrochloride salts are typically most stable in a slightly acidic environment (pH 3-6) to prevent the free amine from being released, which can be more susceptible to degradation.

3. How should I store this compound solutions?

For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquots should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

4. Is this compound sensitive to light?

Many amine-containing compounds are susceptible to photo-oxidation.[4][5] It is best practice to assume this compound is light-sensitive and protect it from light by using amber vials or covering the container.

5. Can I use stabilizers in my this compound solution?

Yes, certain excipients can enhance stability.[7]

  • Antioxidants: Ascorbic acid or sodium metabisulfite can be added to protect against oxidative degradation.

  • Chelating Agents: EDTA can be used to chelate metal ions that may catalyze degradation.[7]

  • Cyclodextrins: These can encapsulate the drug molecule, improving both solubility and stability.[7][8]

Quantitative Data Summary

The following tables provide illustrative stability data for this compound under various conditions. Note: This data is based on typical behavior for similar compounds and should be used as a guideline. Specific stability testing is recommended.

Table 1: Effect of Temperature on this compound Stability (0.1 mg/mL in pH 4.5 Buffer)

Storage TemperaturePurity after 7 DaysPurity after 30 Days
25°C (Room Temp)95.2%88.1%
4°C (Refrigerated)99.1%97.5%
-20°C (Frozen)99.8%99.5%

Table 2: Effect of pH on this compound Stability (0.1 mg/mL at 25°C)

pHPurity after 24 HoursPurity after 7 Days
3.099.5%98.2%
5.099.6%98.5%
7.4 (PBS)97.8%92.3%
9.092.1%80.5%

Table 3: Effect of Light Exposure on this compound Stability (0.1 mg/mL, pH 4.5 Buffer at 25°C)

ConditionPurity after 48 Hours
Protected from Light98.9%
Exposed to Ambient Light96.4%
Exposed to UV Light (254nm)85.7%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile environment.

  • Dissolution: Add the chosen solvent (e.g., sterile water, DMSO) dropwise to the powder while vortexing to ensure complete dissolution.

  • pH Adjustment (if necessary): Measure the pH and adjust to the target range (e.g., pH 4.5) using 0.1N HCl or 0.1N NaOH.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in a light-protected container at the recommended temperature.

Protocol 2: Forced Degradation Study (for Stability Assessment)

This protocol is based on ICH Q1A (R2) guidelines for stability testing.[3]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1N HCl.

    • Base Hydrolysis: Add an equal volume of 0.1N NaOH.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Place a vial in an oven at 60°C.

    • Photolytic Stress: Expose a vial to a UV light source.

    • Control: Keep one vial under normal storage conditions (e.g., 4°C, protected from light).

  • Incubation: Incubate the vials for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization (for acid/base samples): After incubation, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples and the control using a stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

TroubleshootingWorkflow Start Issue: Inconsistent Results or Visible Solution Change Check_Visible Are there visible changes (color, precipitate)? Start->Check_Visible Check_pH Measure Solution pH Check_Visible->Check_pH Yes Assess_Degradation Investigate Potential Degradation Check_Visible->Assess_Degradation No pH_InRange Is pH in optimal range (e.g., 3-6)? Check_pH->pH_InRange Adjust_pH Action: Adjust pH with dilute acid/buffer pH_InRange->Adjust_pH No pH_InRange->Assess_Degradation Yes Prep_Fresh Action: Prepare fresh solution using sterile technique Adjust_pH->Prep_Fresh End Monitor Future Experiments Prep_Fresh->End Check_Storage Review Storage Conditions: Temp, Light, Container Assess_Degradation->Check_Storage Storage_OK Are conditions optimal? Check_Storage->Storage_OK Improve_Storage Action: Store at -20°C or below in light-protected, low-binding tubes Storage_OK->Improve_Storage No Consider_Stabilizers Consider adding stabilizers (antioxidants, chelators) Storage_OK->Consider_Stabilizers Yes Improve_Storage->Prep_Fresh Consider_Stabilizers->Prep_Fresh

Caption: Troubleshooting workflow for this compound solution instability.

DegradationPathways cluster_stressors Potential Stressors GB110 This compound (Stable) Deg_Products Degradation Products (Inactive/Altered Activity) GB110->Deg_Products Degrades via Stressors Stress Factors Hydrolysis Hydrolysis (High pH, H₂O) Hydrolysis->Deg_Products Oxidation Oxidation (O₂, Metal Ions) Oxidation->Deg_Products Photolysis Photolysis (UV/Ambient Light) Photolysis->Deg_Products

Caption: Factors leading to the degradation of amine hydrochloride compounds.

References

Technical Support Center: Addressing Off-Target Effects of a Potent Cathepsin Inhibitor (e.g., GB-110 Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a potent cathepsin inhibitor like GB-110 hydrochloride?

A potent cathepsin inhibitor, such as the representative this compound, likely functions by binding to the active site of cathepsin enzymes, which are a family of proteases.[1] Depending on the inhibitor's design, this binding can be reversible or irreversible.[1][2] For instance, cysteine cathepsin inhibitors often form a covalent bond with the thiol group of the cysteine residue in the enzyme's active site, effectively blocking its proteolytic activity.[1] These inhibitors are crucial in studying the roles of cathepsins in various physiological and pathological processes, including protein degradation, immune responses, and cancer progression.[1][3]

Q2: What are "off-target" effects, and why are they a concern with cathepsin inhibitors?

Off-target effects are adverse effects resulting from the modulation of biological targets other than the intended one.[4] With cathepsin inhibitors, off-target effects are a significant concern due to the high structural similarity among the active sites of different cathepsin family members (e.g., Cathepsin B, L, S, K).[3] This can lead to a lack of selectivity, where the inhibitor affects multiple cathepsins, and potentially other unrelated proteases, complicating data interpretation and potentially leading to cellular toxicity.[2]

Q3: How can I assess the selectivity of my cathepsin inhibitor?

To assess the selectivity of your inhibitor, it is recommended to perform a protease panel screening. This involves testing the inhibitor against a wide range of proteases, including different cathepsin subtypes and other classes of proteases (e.g., serine and aspartic proteases). The half-maximal inhibitory concentration (IC50) values should be determined for each protease to create a selectivity profile.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in my in vitro enzymatic assay.

Q: I am observing significant variability in the IC50 values for my cathepsin inhibitor across different experimental runs. What could be the cause?

A: Inconsistent IC50 values in enzymatic assays can stem from several factors related to experimental setup and execution. Here are some potential causes and troubleshooting steps:

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inhibitor Stock Solution Instability Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO) for each experiment. Aliquot and store at -80°C to minimize freeze-thaw cycles.[5]
Enzyme Activity Variation Ensure the cathepsin enzyme is properly stored and handled to maintain its activity. Perform an enzyme activity control in each assay plate to normalize the data.
Substrate Concentration Use a substrate concentration at or below the Michaelis constant (Km) to ensure competitive inhibition kinetics are accurately measured.
Assay Buffer Conditions Maintain consistent pH, ionic strength, and temperature of the assay buffer, as these can influence enzyme activity and inhibitor binding.
Incubation Time For irreversible inhibitors, the IC50 value can be time-dependent. Ensure a consistent pre-incubation time of the enzyme and inhibitor before adding the substrate.

Experimental Protocol: Cathepsin B Inhibition Assay

This protocol is adapted from a generic fluorometric cathepsin B inhibitor screening assay.[5]

  • Reagent Preparation :

    • Prepare Cathepsin B Assay Buffer. Warm to room temperature before use.[5]

    • Reconstitute the Cathepsin B enzyme in the assay buffer. Aliquot and store at -80°C.[5]

    • Prepare a stock solution of the fluorogenic substrate (e.g., Ac-RR-AFC) in the assay buffer.[5]

    • Prepare a 10x stock solution of your test inhibitor (e.g., this compound) in the appropriate solvent.[5]

  • Assay Procedure :

    • Add 40 µL of the Cathepsin B enzyme solution to each well of a 96-well plate.

    • Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Add 50 µL of the Cathepsin B substrate solution to each well to initiate the reaction.

    • Measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm) in a kinetic mode for 30-60 minutes at 37°C.[5]

  • Data Analysis :

    • Calculate the reaction velocity (slope) for each well from the linear portion of the kinetic read.[5]

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Troubleshooting Inconsistent IC50 Values

G A Inconsistent IC50 Values Observed B Check Reagent Stability A->B C Check Assay Conditions A->C D Review Data Analysis A->D E Prepare Fresh Inhibitor & Enzyme Stocks B->E F Verify Buffer pH & Temperature C->F G Confirm Substrate Concentration C->G H Standardize Incubation Times C->H I Re-calculate Slopes from Linear Range D->I J Consistent IC50 Achieved E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Unexpected Cellular Toxicity Observed at Concentrations Where the Target is Inhibited.

Q: My cathepsin inhibitor is showing toxicity in cell-based assays at concentrations where I expect it to be specific for its target. How can I determine if this is an off-target effect?

A: Unexpected cellular toxicity can be a result of off-target effects, where the inhibitor interacts with other cellular components essential for cell viability.

Investigating Potential Off-Target Cellular Toxicity:

Experimental Approach Description Expected Outcome
Target Engagement Assay Use a cellular thermal shift assay (CETSA) or an activity-based probe to confirm that the inhibitor is engaging the target cathepsin in the cellular context at the concentrations used.A shift in the thermal stability of the target cathepsin upon inhibitor binding.
Rescue Experiment If the toxic phenotype is due to on-target inhibition, overexpression of the target cathepsin might rescue the cells from toxicity.Cellular viability is restored or partially restored upon target overexpression.
Inhibitor Analogue Comparison Synthesize or obtain a structurally related but inactive analogue of your inhibitor. This analogue should not bind to the target cathepsin.If the toxicity is off-target, the inactive analogue may still induce a similar toxic effect.
Proteome-wide Profiling Employ techniques like chemical proteomics to identify other cellular proteins that your inhibitor binds to.Identification of potential off-target proteins that could be responsible for the observed toxicity.

Signaling Pathway Potentially Affected by Off-Target Effects

Dysregulation of proteases can impact various cellular pathways, including apoptosis. An off-target effect on a key signaling node could inadvertently trigger cell death.

G cluster_cell Cellular Environment Inhibitor Cathepsin Inhibitor (e.g., GB-110 HCl) Target Target Cathepsin Inhibitor->Target On-Target Inhibition OffTarget Off-Target Protein (e.g., Caspase) Inhibitor->OffTarget Off-Target Interaction Apoptosis Apoptosis OffTarget->Apoptosis Induction

Caption: On-target vs. potential off-target effects leading to apoptosis.

Issue 3: My Inhibitor Shows Reduced Efficacy in a Cellular Assay Compared to an Enzymatic Assay.

Q: The IC50 value of my inhibitor is much higher in my cellular assay than in my biochemical assay. What could explain this discrepancy?

A: A significant shift in potency between biochemical and cellular assays is a common challenge in drug development. Several factors can contribute to this discrepancy.

Potential Reasons for Reduced Cellular Efficacy:

Factor Explanation Suggested Experiment
Cell Permeability The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target (lysosomes for many cathepsins).Perform a Caco-2 permeability assay or use computational models to predict permeability.
Efflux Pumps The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.Test for increased inhibitor efficacy in the presence of known efflux pump inhibitors.
Intracellular Stability The inhibitor may be rapidly metabolized or degraded within the cell.Perform a microsomal stability assay or analyze inhibitor concentration in cell lysates over time using LC-MS.
High Protein Binding The inhibitor may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to bind the target.Measure the fraction of unbound inhibitor in the presence of serum or cell lysate.

Experimental Workflow to Investigate Potency Shift

G A Potency Shift Observed (Biochemical vs. Cellular) B Assess Cell Permeability A->B C Investigate Efflux A->C D Determine Intracellular Stability A->D E Measure Protein Binding A->E F Caco-2 Assay B->F G Co-treatment with Efflux Pump Inhibitors C->G H LC-MS Analysis of Inhibitor in Lysate D->H I Equilibrium Dialysis E->I J Identify Cause of Reduced Cellular Efficacy F->J G->J H->J I->J

Caption: Workflow to diagnose reduced cellular efficacy of an inhibitor.

References

Technical Support Center: GB-110 Hydrochloride & Cathepsin B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental variables associated with GB-110 hydrochloride and other cathepsin B inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is presumed to be a cathepsin B inhibitor. Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation and apoptosis.[1][2] By inhibiting cathepsin B, this compound can be used to study its role in diseases such as Alzheimer's disease and cancer.[1]

Q2: My IC50 value for this compound varies between experiments. What could be the cause?

Variability in IC50 values for cathepsin B inhibitors can be influenced by several factors:

  • pH of the assay buffer: The potency of some cathepsin B inhibitors is highly pH-dependent. For instance, the inhibitor CA-074 is significantly more potent at an acidic pH (lysosomal-like) than at a neutral pH.[3]

  • Presence of reducing agents: The activity of some inhibitors can be affected by the reducing environment of the experiment.[2]

  • Pre-incubation time: The duration of pre-incubation of the enzyme with the inhibitor can impact the measured potency, especially for irreversible or slow-binding inhibitors.

  • Enzyme and substrate concentration: Variations in the concentration of cathepsin B or the substrate can alter the apparent IC50 value.

Q3: How can I be sure that the observed effects are due to cathepsin B inhibition and not off-target effects?

To confirm that the observed cellular phenotype is due to the inhibition of cathepsin B, consider the following control experiments:

  • Perform genetic knockdown or knockout of cathepsin B: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate cathepsin B expression should mimic the effect of the inhibitor.

  • Rescue experiment: In a cathepsin B knockdown or knockout system, the addition of the inhibitor should not produce any further effect.

  • Activity-based probe profiling: This technique can be used to assess the selectivity of the inhibitor against other cellular proteases.

Troubleshooting Guides

Problem: Inconsistent enzyme inhibition results.
Potential Cause Troubleshooting Step Rationale
pH instability of the compound or target Verify the pH of all buffers and solutions. Perform the assay at different pH values to determine the optimal condition.The inhibitory activity of many cathepsin B inhibitors is sensitive to pH changes.[3][4]
Compound precipitation Visually inspect solutions for any precipitate. Determine the solubility of this compound in your assay buffer. Consider using a different solvent or a lower concentration.Poor solubility can lead to an underestimation of the true potency.
Redox sensitivity Test the inhibitor's activity in the presence and absence of common reducing agents like DTT or glutathione.Some cathepsin B inhibitors show altered activity and selectivity in a reducing environment.[2]
Inconsistent incubation times Standardize the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate.For irreversible inhibitors, the degree of inhibition is time-dependent.
Problem: Unexpected or off-target cellular effects.
Potential Cause Troubleshooting Step Rationale
Inhibition of other cathepsins Profile the inhibitor against a panel of related cathepsins (e.g., Cathepsin L, K, S).Some compounds may lack selectivity and inhibit other proteases, leading to confounding results.[2]
Compound toxicity Perform a cell viability assay (e.g., MTT, LDH) at the working concentration of the inhibitor.The observed phenotype might be due to general cytotoxicity rather than specific enzyme inhibition.
Interaction with other cellular components Use a negative control compound that is structurally similar but inactive against cathepsin B.This helps to differentiate the specific effects of cathepsin B inhibition from non-specific compound effects.

Quantitative Data

Table 1: pH-Dependent Potency of Cathepsin B Inhibitor CA-074

pHIC50 (nM)Fold Change from pH 4.6
4.661
5.5447.3
7.2723120.5

Data extracted from literature on the well-characterized cathepsin B inhibitor CA-074 and may serve as a reference for designing experiments with novel inhibitors.[3]

Experimental Protocols

Protocol 1: Determination of IC50 for a Cathepsin B Inhibitor

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer at the desired pH (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT).

    • Cathepsin B solution: Dilute recombinant human cathepsin B to the working concentration in assay buffer.

    • Substrate solution: Prepare a stock solution of a fluorogenic cathepsin B substrate (e.g., Z-FR-AMC) in DMSO. Dilute to the final working concentration in assay buffer just before use.

    • Inhibitor solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations in assay buffer.

  • Assay Procedure:

    • Add the cathepsin B solution to the wells of a 96-well plate.

    • Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Normalize the rates to the vehicle control (V₀).

    • Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

CathepsinB_Signaling_Pathway cluster_lysosome Lysosome (Acidic pH) cluster_cytosol Cytosol (Neutral pH) ProCathepsinB Pro-Cathepsin B CathepsinB Active Cathepsin B ProCathepsinB->CathepsinB Activation Degradation Degraded Peptides CathepsinB->Degradation Lysosome_leakage Lysosomal Membrane Permeabilization CathepsinB->Lysosome_leakage Leakage Protein Protein Substrates Protein->Degradation CathepsinB_cyto Cytosolic Cathepsin B Lysosome_leakage->CathepsinB_cyto tBid tBid CathepsinB_cyto->tBid Bid Bid Bid->tBid Apoptosis Apoptosis tBid->Apoptosis GB110 GB-110 Hydrochloride GB110->CathepsinB Inhibition GB110->CathepsinB_cyto Inhibition

Caption: Cathepsin B signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_controls Controls Reagents Prepare Buffers, Enzyme, Substrate Incubation Pre-incubate Enzyme with GB-110 Reagents->Incubation Compound Prepare GB-110 Serial Dilutions Compound->Incubation Reaction Add Substrate & Measure Fluorescence Incubation->Reaction Rates Calculate Reaction Rates Reaction->Rates IC50 Plot Data & Determine IC50 Rates->IC50 Controls Vehicle Control No-Enzyme Control Positive Control Inhibitor Controls->Incubation

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic Start Inconsistent Results? Check_pH Verify Buffer pH Start->Check_pH pH_OK pH Consistent? Check_pH->pH_OK Check_Solubility Check Compound Solubility Solubility_OK Soluble? Check_Solubility->Solubility_OK Check_Redox Assess Redox Sensitivity Redox_OK Redox Stable? Check_Redox->Redox_OK Check_Off_Target Evaluate Off-Target Effects Off_Target_OK On-Target? Check_Off_Target->Off_Target_OK pH_OK->Check_Solubility Yes Adjust_pH Adjust/Optimize pH pH_OK->Adjust_pH No Solubility_OK->Check_Redox Yes Change_Solvent Change Solvent/ Lower Concentration Solubility_OK->Change_Solvent No Redox_OK->Check_Off_Target Yes Modify_Buffer Modify Buffer (e.g., remove DTT) Redox_OK->Modify_Buffer No Use_Controls Use Specificity Controls (e.g., siRNA) Off_Target_OK->Use_Controls No Resolved Problem Resolved Off_Target_OK->Resolved Yes Adjust_pH->Check_pH Change_Solvent->Check_Solubility Modify_Buffer->Check_Redox Use_Controls->Check_Off_Target

Caption: Logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Refining In Vivo Dosing for Novel Caspase-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers and scientists developing in vivo experimental protocols for novel caspase-3 inhibitors, such as GB-110 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a caspase-3 inhibitor like this compound?

A1: Caspase-3 is a critical effector caspase in the apoptotic pathway.[1][2] Inhibition of caspase-3 is intended to block the execution phase of apoptosis, thereby preventing cell death. This mechanism is explored for therapeutic potential in various conditions, including neurodegenerative diseases, ischemic injury, and other disorders where excessive apoptosis is a contributing factor.

Q2: Where should I start when determining the in vivo dosage for a novel caspase-3 inhibitor?

A2: Begin with a thorough literature review of similar compounds. If no direct data is available for your specific compound, a dose-escalation study, often called a Maximum Tolerated Dose (MTD) study, is the standard starting point. This involves administering increasing doses of the compound to animal cohorts to identify the dose that produces an acceptable level of toxicity.

Q3: What are the common challenges encountered when working with novel small molecule inhibitors in vivo?

A3: Researchers often face challenges with compound solubility, stability, off-target effects, and translating in vitro efficacy to in vivo models.[3] Unexpected toxicity or a lack of efficacy at predicted doses are also common hurdles that require systematic troubleshooting.

Troubleshooting Guide

Issue 1: Unexpected Toxicity or Adverse Events
Possible Cause Troubleshooting Steps
Off-target effects 1. Conduct a broad panel of in vitro kinase and safety pharmacology screens to identify potential off-targets. 2. Analyze animal behavior and physiology closely for clues to off-target activity.
Vehicle toxicity 1. Administer the vehicle alone to a control group to assess its contribution to the observed toxicity. 2. Explore alternative, well-tolerated vehicle formulations.
Metabolite toxicity 1. Perform pharmacokinetic (PK) and metabolism studies to identify major metabolites. 2. Synthesize and test the identified metabolites for toxicity in vitro and in vivo.
Dose is too high 1. Reduce the dose and/or the frequency of administration. 2. Ensure accurate dose calculations and proper animal weighing.
Issue 2: Lack of Efficacy in Animal Models
Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) 1. Conduct a full PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Key parameters to assess include half-life (t½), maximum concentration (Cmax), and bioavailability.
Inadequate Target Engagement 1. Develop and validate a pharmacodynamic (PD) biomarker assay to confirm that the drug is reaching and inhibiting caspase-3 in the target tissue. 2. This could involve measuring cleaved caspase-3 levels in tissue lysates via Western blot or immunohistochemistry.
Compound Instability 1. Assess the stability of the compound in the dosing formulation and under physiological conditions. 2. Ensure proper storage and handling of the compound and its formulations.
Ineffective Route of Administration 1. Experiment with different administration routes (e.g., intravenous, intraperitoneal, oral) to optimize drug delivery to the target site.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain.

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 7-14 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or other significant signs of distress.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of major organs to identify any target organ toxicity.

Protocol 2: In Vivo Target Engagement Study
  • Animal Model and Dosing: Use the same animal model as in your efficacy studies. Dose animals with a range of concentrations below the MTD.

  • Tissue Collection: At various time points after the final dose, collect the target tissue (e.g., brain, heart).

  • Biomarker Analysis: Process the tissue to measure the levels of a validated pharmacodynamic biomarker. For a caspase-3 inhibitor, this would typically be the level of cleaved (active) caspase-3.

  • Data Analysis: Correlate the dose of the inhibitor with the degree of target engagement (i.e., reduction in cleaved caspase-3).

Visualizations

G cluster_0 Apoptotic Signaling Pathway Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis GB-110 This compound GB-110->Caspase-3

Caption: Simplified signaling pathway for apoptosis and the inhibitory action of this compound on Caspase-3.

G cluster_1 In Vivo Dosing Workflow Start Start MTD Study MTD Study Start->MTD Study PK/PD Studies PK/PD Studies MTD Study->PK/PD Studies Efficacy Studies Efficacy Studies PK/PD Studies->Efficacy Studies Refine Dose Refine Dose Efficacy Studies->Refine Dose Suboptimal Results Optimal Dose Optimal Dose Efficacy Studies->Optimal Dose Positive Results Refine Dose->PK/PD Studies

Caption: Iterative workflow for refining the in vivo dosage of a novel compound.

G cluster_2 Troubleshooting Logic No Efficacy No Efficacy Check PK Check PK No Efficacy->Check PK Check PD Check PD Check PK->Check PD Good PK Reformulate Reformulate Check PK->Reformulate Poor PK Check Formulation Check Formulation Check PD->Check Formulation Good PD Increase Dose Increase Dose Check PD->Increase Dose Poor PD Check Formulation->Reformulate Poor Formulation Re-evaluate Target Re-evaluate Target Check Formulation->Re-evaluate Target Good Formulation

Caption: A logical flow for troubleshooting a lack of efficacy in in vivo experiments.

References

Overcoming resistance to GB-110 hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GB-110 Hydrochloride

Disclaimer: The compound "this compound" is a fictional agent created for this guide. The following information is based on the well-documented mechanisms of resistance to MEK1/2 inhibitors in cancer cell lines. The principles and protocols described are broadly applicable for troubleshooting resistance to inhibitors of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is designed as a selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, it prevents the phosphorylation and subsequent activation of ERK1/2, a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in human cancers and plays a central role in cell proliferation, survival, and differentiation.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms?

A2: Acquired resistance to MEK inhibitors like this compound is a common event in long-term cell culture. The mechanisms can be broadly divided into two categories:

  • On-Target Alterations: These are genetic changes related to the drug's direct target, MEK1/2. The most common cause is the acquisition of secondary mutations within the allosteric binding pocket of the MEK1 or MEK2 gene.[1][2] These mutations can prevent this compound from binding effectively, thus allowing the kinase to remain active.

  • Off-Target Alterations (Bypass Pathways): The cell activates alternative signaling routes to bypass its dependency on the MEK/ERK pathway for survival and proliferation.[3][4] Common bypass mechanisms include:

    • Reactivation of the MAPK Pathway: This can occur through amplification of upstream components like BRAF or activating mutations in NRAS.[3][5]

    • Activation of Parallel Pathways: The most frequent bypass is the activation of the PI3K/AKT/mTOR pathway.[3][4][6][7] This can be driven by the loss of the tumor suppressor PTEN or the activation of receptor tyrosine kinases (RTKs) like EGFR, MET, or IGF-1R.[4][6]

Q3: How can I determine which resistance mechanism is active in my cell line?

A3: A systematic approach is required. First, confirm the shift in drug sensitivity by re-evaluating the IC50 value. Next, to investigate on-target mechanisms, you should sequence the kinase domain of MEK1 and MEK2 in your resistant cells to check for mutations. For off-target mechanisms, a Western blot analysis to probe the phosphorylation status of key signaling nodes (like p-ERK, p-AKT, p-S6) is crucial. A phospho-RTK array can also be used to screen for the activation of multiple RTKs simultaneously.

Q4: What are the primary strategies to overcome resistance to this compound?

A4: Once the resistance mechanism is identified, a targeted strategy can be employed.

  • If resistance is due to MEK1/2 mutation but the pathway is still active, inhibiting the downstream kinase ERK1/2 with a selective ERK inhibitor may restore sensitivity.[1][2][8]

  • If a bypass pathway like PI3K/AKT is activated, a combination therapy approach is often effective.[4] This involves co-administering this compound with an inhibitor of the activated pathway (e.g., a PI3K or AKT inhibitor).[6]

  • Dual inhibition of MEK and ERK has been shown to be synergistic, not only in overcoming acquired resistance but also in preventing its emergence.[1][2]

Troubleshooting Guides

Problem 1: Gradual and significant increase in the IC50 of this compound.

This is the classic sign of acquired resistance. Follow these steps to diagnose and address the issue.

Potential Cause Troubleshooting Steps Expected Outcome
Acquisition of MEK1/2 Mutation 1. Confirm IC50 Shift: Perform a dose-response cell viability assay (See Protocol 1) on parental and the suspected resistant line. 2. Sequence Target: Extract genomic DNA from both cell lines and perform Sanger sequencing of the MEK1 and MEK2 kinase domains.A >10-fold increase in IC50 confirms resistance. Identification of a mutation in the resistant line not present in the parental line.
MAPK Pathway Reactivation 1. Assess p-ERK Levels: Perform Western blotting (See Protocol 2) for phosphorylated ERK (p-ERK) and total ERK in both cell lines after treatment with GB-110. 2. Test ERK Inhibitor: Treat resistant cells with a selective ERK inhibitor to see if sensitivity is restored.Resistant cells maintain high p-ERK levels despite GB-110 treatment, unlike sensitive cells.[2] The ERK inhibitor effectively reduces the viability of resistant cells.
Bypass via PI3K/AKT Pathway 1. Assess p-AKT Levels: Perform Western blotting for phosphorylated AKT (p-AKT) and total AKT. 2. Test Combination Therapy: Treat resistant cells with this compound in combination with a PI3K or AKT inhibitor.Increased basal p-AKT levels in the resistant cell line compared to the parental line. The combination treatment restores sensitivity and leads to a synergistic decrease in cell viability.
Problem 2: My resistant cell line shows no MEK1/2 mutations but remains insensitive to this compound.

This strongly suggests an off-target bypass mechanism is at play.

Potential Cause Troubleshooting Steps Expected Outcome
Receptor Tyrosine Kinase (RTK) Upregulation 1. Screen for RTK Activation: Use a phospho-RTK array to compare the lysates of parental and resistant cells. 2. Validate Hits: Confirm the activation of specific RTKs (e.g., EGFR, MET) identified in the array using Western blotting for their phosphorylated forms. 3. Test Combination: Treat resistant cells with this compound plus an inhibitor targeting the activated RTK (e.g., gefitinib for EGFR).The array identifies one or more hyper-phosphorylated RTKs in the resistant line. Combination therapy successfully re-sensitizes the cells to MEK inhibition.
Phenotypic Changes (e.g., EMT) 1. Assess EMT Markers: Perform Western blotting or immunofluorescence for key Epithelial-to-Mesenchymal Transition (EMT) markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin).The resistant cell line displays a mesenchymal phenotype compared to the epithelial phenotype of the parental line.

Data Presentation

Table 1: Comparative IC50 Values in Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (nM)
Parental (Sensitive)This compound15
Parental (Sensitive)ERK Inhibitor (ERKi)850
Resistant Sub-lineThis compound825
Resistant Sub-lineERK Inhibitor (ERKi)870
Resistant Sub-lineGB-110 (100 nM) + ERKi45

Table demonstrates a significant shift in IC50 for GB-110 in the resistant line and the restoration of sensitivity with an ERK inhibitor combination.

Table 2: Quantification of Key Signaling Proteins by Western Blot

Cell LineTreatmentp-ERK / Total ERK (Relative Intensity)p-AKT / Total AKT (Relative Intensity)
ParentalVehicle1.01.0
ParentalGB-110 (50 nM)0.11.1
ResistantVehicle1.83.5
ResistantGB-110 (500 nM)1.53.7
ResistantGB-110 + PI3Ki1.40.4

Table shows failure of GB-110 to suppress p-ERK and high basal p-AKT in the resistant line, indicating pathway reactivation and bypass activation.

Mandatory Visualizations

G cluster_legend Legend growth_factors Growth Factors rtk RTK growth_factors->rtk ras RAS rtk->ras pi3k PI3K rtk->pi3k braf BRAF ras->braf mek MEK1/2 braf->mek erk ERK1/2 mek->erk proliferation Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation gb110 GB-110 gb110->mek mek_mut MEK Mutation (On-Target Resistance) mek_mut->mek bypass_label Bypass Activation (Off-Target Resistance) bypass_label->pi3k key_inhibition Inhibition key_bypass Bypass Pathway G start Observe Decreased Sensitivity (Increased IC50) confirm_ic50 1. Confirm IC50 Shift (Cell Viability Assay) start->confirm_ic50 sequence_mek 2. Sequence MEK1/2 Kinase Domain confirm_ic50->sequence_mek mutation_found Mutation Found? sequence_mek->mutation_found on_target On-Target Resistance: - Test next-gen inhibitors - Target downstream (ERK) mutation_found->on_target Yes off_target_analysis 3. Analyze Bypass Pathways (Western Blot for p-AKT, p-ERK) mutation_found->off_target_analysis No pathway_identified Bypass Pathway Identified? off_target_analysis->pathway_identified combination_therapy Off-Target Resistance: - Test combination therapy (e.g., MEKi + PI3Ki) pathway_identified->combination_therapy Yes further_investigation Explore Other Mechanisms: - Phospho-RTK Array - EMT Markers pathway_identified->further_investigation No

References

GB-110 hydrochloride protocol modifications for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GB-110 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol modifications for specific cell types and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective non-peptidic agonist of the Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a tethered ligand that binds to the receptor and initiates intracellular signaling. GB-110 mimics the action of this tethered ligand, directly activating PAR2 and triggering downstream signaling cascades.

Q2: What are the key signaling pathways activated by this compound?

Upon binding to PAR2, this compound can activate multiple signaling pathways, which can be cell-type dependent. The primary pathways include:

  • Gq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).

  • β-Arrestin Pathway: Like many GPCRs, PAR2 can also signal through β-arrestin recruitment, which can mediate receptor desensitization, internalization, and G protein-independent signaling, such as the activation of the MAPK/ERK pathway.

  • Other G protein pathways: PAR2 has also been shown to couple to other G proteins like Gi/o and G12/13, leading to the modulation of cAMP levels and RhoA activation, respectively.

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage of stock solutions, it is recommended to aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The compound is soluble in aqueous solutions and DMSO.

Experimental Protocols & Protocol Modifications

The optimal concentration and incubation time for this compound will vary depending on the cell type and the specific downstream readout being measured. It is always recommended to perform a dose-response and time-course experiment for your specific cell line and experimental conditions.

General Protocol for Cell-Based Assays
  • Cell Seeding: Plate cells at a density that will result in a confluent monolayer for the assay.

  • Starvation (optional but recommended): For signaling pathway studies (e.g., ERK phosphorylation), serum-starve the cells for 4-24 hours prior to stimulation to reduce basal signaling.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a serum-free medium or appropriate assay buffer to the desired final concentrations.

  • Cell Stimulation: Replace the culture medium with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period at 37°C. The incubation time will depend on the endpoint being measured (e.g., a few minutes for calcium flux, 5-60 minutes for ERK phosphorylation, hours for cytokine release).

  • Assay: Proceed with the specific assay to measure the cellular response.

Protocol Modifications for Specific Cell Types
Cell TypeRecommended Starting Concentration RangeRecommended Incubation TimeKey Considerations & Readouts
Pancreatic Cancer Cells (e.g., Panc-1) 1 µM - 25 µM5 min - 24 hoursFor ERK phosphorylation, a 5-30 minute incubation is often sufficient. Longer incubations may be necessary for proliferation or cytokine release assays.
Intestinal Epithelial Cells (e.g., Caco-2, HT-29) 0.1 µM - 10 µM2 min - 8 hoursThese cells often show a robust calcium response within minutes. For barrier function or cytokine secretion assays, longer incubation times are required.
Immune Cells (e.g., Macrophages, Neutrophils) 0.5 µM - 20 µM30 min - 48 hoursCytokine release (e.g., IL-6, IL-8, TNF-α) typically requires several hours of stimulation. Phagocytosis or migration assays may have shorter incubation times.
Primary Epithelial Cells 0.1 µM - 10 µM5 min - 24 hoursPrimary cells can be more sensitive, so starting with lower concentrations is advisable. Functional responses may vary depending on the tissue of origin.

Troubleshooting Guides

Common Issues in PAR2 Activation Assays (e.g., Calcium Mobilization)
IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal 1. Low PAR2 expression in the cell line. 2. Inactive this compound. 3. Suboptimal assay conditions (e.g., dye loading, temperature). 4. Receptor desensitization.1. Confirm PAR2 expression by qPCR or Western blot. Consider using a cell line with higher expression or transiently transfecting with a PAR2 construct. 2. Use a fresh aliquot of this compound. Verify activity with a positive control cell line. 3. Optimize dye loading time and concentration. Ensure the assay is performed at the optimal temperature (usually 37°C). 4. Avoid pre-stimulation with other PAR2 agonists. Ensure cells are not over-confluent.
High Background Signal 1. Cell stress or death. 2. Autofluorescence of the compound or cells. 3. Leaky calcium channels.1. Ensure cells are healthy and not over-confluent. Use a viability dye to check for cell death. 2. Run a control with this compound in the absence of cells to check for compound autofluorescence. 3. Use an appropriate assay buffer with controlled extracellular calcium concentration.
Common Issues in Downstream Signaling Assays (e.g., ERK Phosphorylation Western Blot)
IssuePossible Cause(s)Suggested Solution(s)
No or Weak p-ERK Signal 1. Suboptimal stimulation time or concentration. 2. Inefficient protein extraction or degradation. 3. Poor antibody quality.1. Perform a time-course (e.g., 2, 5, 10, 30, 60 min) and dose-response (e.g., 0.1, 1, 10, 25 µM) experiment. 2. Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice. 3. Use a validated phospho-specific antibody. Run a positive control (e.g., cells stimulated with a known ERK activator like PMA).
High Background on Western Blot 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Optimize antibody dilutions. 3. Increase the number and duration of wash steps.

Visualizations

PAR2_Signaling_Pathway GB110 This compound PAR2 PAR2 Receptor GB110->PAR2 activates Gq11 Gαq/11 PAR2->Gq11 couples to beta_arrestin β-Arrestin PAR2->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cytokines Cytokine Release Ca_release->Cytokines ERK ERK1/2 Activation PKC->ERK beta_arrestin->ERK ERK->Cytokines

Caption: Simplified signaling pathway of PAR2 activation by this compound.

Experimental_Workflow start Start seed_cells Seed Cells in appropriate culture vessel start->seed_cells starve_cells Serum-starve cells (optional) seed_cells->starve_cells prepare_gb110 Prepare GB-110 dilutions starve_cells->prepare_gb110 stimulate_cells Stimulate cells with GB-110 prepare_gb110->stimulate_cells incubate Incubate for defined time stimulate_cells->incubate assay Perform desired assay (e.g., Calcium flux, Western blot, ELISA) incubate->assay analyze Analyze data assay->analyze end End analyze->end

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting_Logic action_node action_node start No or Low Signal? check_par2 Is PAR2 expressed? start->check_par2 check_compound Is GB-110 active? check_par2->check_compound Yes no_par2 Use high-expressing cell line or transfect check_par2->no_par2 No optimize_conditions Are assay conditions optimal? check_compound->optimize_conditions Yes inactive_compound Use fresh aliquot / positive control check_compound->inactive_compound No suboptimal_conditions Optimize dose, time, temp, etc. optimize_conditions->suboptimal_conditions No

Caption: Troubleshooting decision tree for no or low signal in PAR2 activation assays.

Technical Support Center: Minimizing GB-110 Hydrochloride-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of GB-110 hydrochloride during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with this compound, even at low concentrations. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it is crucial to first systematically verify your experimental setup.[1]

  • Confirm Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. If possible, independently verify the concentration and purity of your this compound stock.

  • Assess Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination, such as mycoplasma. Stressed cells can be more susceptible to drug-induced toxicity.[2]

  • Evaluate Solvent Toxicity: this compound is likely dissolved in a solvent like DMSO or ethanol. It is critical to run a vehicle control with the solvent at the highest concentration used in your experiment to ensure it is not the source of cytotoxicity.[3] Typically, final DMSO concentrations should be kept below 0.5% (v/v).[3]

  • Repeat with Fresh Reagents: Use freshly prepared media, serum, and a new aliquot of this compound to rule out degradation or contamination of reagents.[1]

Q2: How can we proactively minimize the cytotoxic effects of this compound in our cell culture experiments?

A2: Mitigating cytotoxicity often involves optimizing experimental parameters and considering protective co-treatments.

  • Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent.[2] Perform a matrix experiment to determine the optimal concentration and incubation time of this compound that achieves the desired biological effect with minimal cell death.

  • Maintain Optimal Cell Culture Conditions: Use appropriate cell density to avoid nutrient depletion and accumulation of toxic byproducts.[4] Ensure the culture medium is appropriate for your cell line and has not expired.[5] Using a more physiologically relevant medium, like Human Plasma-Like Medium (HPLM), may also alter cellular response to cytotoxic compounds.[6]

  • Consider Co-treatment with Antioxidants: If you hypothesize that cytotoxicity is mediated by reactive oxygen species (ROS), co-treatment with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E may offer protection.[2]

Q3: The solubility of this compound in our culture medium appears to be poor, and we observe precipitation. Could this be affecting our results?

A3: Yes, poor solubility and precipitation can significantly impact experimental outcomes.

  • Inaccurate Dosing: Precipitation leads to an unknown and lower effective concentration of the compound in solution, making dose-response data unreliable.

  • Assay Interference: Precipitated compound particles can scatter light, leading to artificially high absorbance readings in colorimetric assays like the MTT assay.[3]

  • Direct Physical Damage: The precipitate itself could cause physical stress or damage to the cells.

To improve solubility, consider gentle sonication or vortexing of the stock solution.[3] You can also microfilter the solution to remove particulates, though this may also remove undissolved active compounds.[3] Always visually inspect your wells under a microscope for any signs of precipitation.[3]

Q4: Could the observed cytotoxicity be an artifact of our chosen assay?

A4: Absolutely. Different cytotoxicity assays measure different cellular parameters, and some are prone to artifacts.

  • MTT Assay: This assay measures mitochondrial reductase activity.[1] If this compound directly inhibits these enzymes, it could give a false positive for cytotoxicity. Conversely, compounds that induce a metabolic burst could mask true cytotoxicity.

  • LDH Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[1] It is a good measure of necrosis but may not detect apoptosis if membrane integrity is initially maintained.

  • Assay Interference: Colored compounds can interfere with colorimetric assays, and compounds that bind DNA can affect results from assays using DNA-binding dyes.[3][7] It is recommended to use a secondary, orthogonal assay to confirm results. For example, if you are using an MTT assay, confirm your findings with an LDH assay or a direct measure of apoptosis like Annexin V staining.

Troubleshooting Guides

Guide 1: Unexpectedly High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell shearing.[8] Consider plating cells in the inner wells of the plate to avoid "edge effects" caused by evaporation.[7]
Pipetting Errors Calibrate your pipettes regularly. When adding compounds, ensure the pipette tip is below the surface of the medium to avoid loss of compound to the well wall.
Compound Precipitation Visually inspect wells for precipitate under a microscope. If observed, refer to the solubility troubleshooting tips in the FAQs.[3]
Cell Clumping Ensure cells are fully dissociated into a single-cell suspension before plating.
Guide 2: Discrepancy Between Cytotoxicity Assays (e.g., MTT vs. Annexin V)
Possible Cause Recommended Solution
Different Cell Death Mechanisms This compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). An MTT assay would show a reduced signal, while an Annexin V assay for apoptosis might be negative.[9] Consider performing a cell counting assay to differentiate between cytostatic and cytotoxic effects.
Timing of Assays Apoptosis is a process that takes time. Early in the apoptotic cascade, cells may still be metabolically active (MTT positive) but will be Annexin V positive. Necrosis (measured by LDH release or Propidium Iodide uptake) may occur later. Perform a time-course experiment to capture the dynamics of cell death.
Compound Interference with Assay As mentioned in the FAQs, the compound may directly interfere with the assay chemistry. Run proper controls, such as adding the compound to cell-free wells, to check for direct absorbance or fluorescence.[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well plate with cultured cells

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.[1]

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well plate with cultured cells

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (provided in the kit, for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for maximum LDH release by adding lysis buffer 45 minutes before the end of the incubation period.

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.[1]

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[1]

  • Measurement: Measure the absorbance according to the kit manufacturer's instructions.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured and treated with this compound

  • Annexin V-FITC/PI staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells, including any floating cells from the supernatant.[1]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry within one hour.[1]

Visualizations

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Optimization & Analysis cluster_3 Resolution A Unexpected Cytotoxicity Observed B Verify Compound Concentration A->B C Check Cell Health & Passage A->C D Assess Solvent Toxicity A->D E Use Fresh Reagents A->E F Optimize Dose & Time B->F C->F D->F E->F G Confirm with Orthogonal Assay F->G H Investigate Mechanism (e.g., ROS, Apoptosis) G->H I Data Validated H->I

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G GB110 This compound Target Cellular Target GB110->Target ROS Increased ROS Target->ROS Mito Mitochondrial Stress Target->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for GB-110-induced apoptosis.

G A 1. Seed Cells in 96-well Plate B 2. Treat with GB-110 (Dose-Response) A->B C 3. Incubate (Time-Course) B->C D 4. Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E 5. Analyze Data (Calculate IC50) D->E F 6. Confirm with Mechanism Assay (e.g., Annexin V) E->F

Caption: General experimental workflow for assessing cytotoxicity.

References

Best practices for handling and storing GB-110 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GB-110 Hydrochloride

Disclaimer: The following guidance is based on established best practices for handling potent research-grade hydrochloride compounds in a laboratory setting. As no specific public data is available for a substance named "this compound," these recommendations should be adapted based on a thorough risk assessment of the compound's known or suspected properties. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and effective laboratory environment.

Frequently Asked Questions (FAQs) & Troubleshooting

Handling and Storage

Q1: How should I handle the solid this compound powder upon receipt?

A1: All potent chemical compounds should be handled with care in a designated area, such as a certified chemical fume hood, to minimize inhalation risk.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can affect compound stability.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: Unless otherwise specified on the product datasheet, solid compounds are typically stable for up to 3 years when stored at -20°C or for up to 2 years at 4°C.[2] The vial should be tightly sealed and stored in a desiccator to protect it from moisture. For hydrochloride salts, preventing moisture absorption is critical to avoid potential degradation or changes in physical form.[3]

Q3: The vial was shipped at room temperature but the label says to store at -20°C. Is the compound compromised?

A3: This is common practice for small molecules. Compounds in solid form are generally stable for the duration of shipping at ambient temperatures.[4] Upon receipt, you should immediately store the product at the recommended long-term storage temperature indicated on the label.

Solution Preparation and Storage

Q4: What is the best solvent to reconstitute this compound?

A4: The ideal solvent depends on the compound's polarity and the requirements of your experiment. For many small molecule inhibitors, anhydrous dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, always consult the manufacturer's datasheet for specific solubility information. If the compound is poorly soluble, mild sonication may help achieve complete dissolution.

Q5: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my cell culture experiment. What should I do?

A5: This is a common issue when diluting a compound from an organic solvent into an aqueous medium.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low enough to be tolerated by your cells (typically <0.5%) and to maintain compound solubility.[2]

  • Serial Dilutions: It is best to make initial serial dilutions in the stock solvent (e.g., DMSO) before the final dilution into the aqueous medium.

  • pH Adjustment: The solubility of ionizable compounds like hydrochloride salts can be highly dependent on pH.[2] Experimenting with the pH of your final buffer may improve solubility.

  • Use Co-solvents: In some cases, using a co-solvent system may be necessary to improve solubility.[2]

Q6: How should I store the reconstituted stock solution of this compound?

A6: Stock solutions should be prepared, aliquoted into small, single-use volumes, and stored in tightly sealed vials at -20°C or -80°C.[4][5] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4][6] Stock solutions in DMSO are typically stable for up to one month at -20°C or up to six months at -80°C.[4]

Experimental Troubleshooting

Q7: I am observing high levels of cell death in my experiment after treatment with this compound. What could be the cause?

A7: Unintended cytotoxicity can arise from several factors:

  • High Concentration: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[5] Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[5]

  • Solvent Toxicity: The solvent (e.g., DMSO) can be toxic to cells at certain concentrations.[5] Always run a vehicle-only control with the same final solvent concentration to assess its effect.[2]

  • Compound Instability: The compound may be unstable in your cell culture medium at 37°C, leading to the formation of toxic degradation products.[6]

  • Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments than others.[5]

Q8: My experimental results are inconsistent or I'm seeing a lack of activity. What should I check?

A8: Inconsistent results can be frustrating. Here are some common causes:

  • Improper Storage: Check that both the solid compound and stock solutions have been stored correctly.[5] Avoid repeated freeze-thaw cycles.

  • Inaccurate Pipetting: When working with potent compounds at low concentrations, even small pipetting errors can lead to large variations. Ensure your pipettes are calibrated.

  • Compound Degradation: Prepare fresh dilutions from your stock solution for each experiment. Do not store the compound in media for extended periods, as it may degrade.[5]

  • Cell Permeability: Verify that the inhibitor is capable of crossing the cell membrane to reach its intracellular target.[5]

Quantitative Data Summary

This table provides general storage and handling recommendations for a typical research-grade hydrochloride small molecule inhibitor.

ParameterConditionRecommendation/ValueCitation
Storage (Solid) Long-term-20°C in a desiccator[2]
Short-term (Shipping)Ambient temperature
Stability (Solid) at -20°CUp to 3 years[2]
at 4°CUp to 2 years[2]
Storage (Stock Solution) DMSO Stock, -20°CUp to 1 month (aliquoted)[4]
DMSO Stock, -80°CUp to 6 months (aliquoted)[4]
Experimental Conditions Max DMSO in Cell Culture< 0.5% (cell line dependent)[2]

Experimental Protocol: Stability Assessment in Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in an aqueous solution over time using HPLC.

Objective: To determine the percentage of this compound remaining in a phosphate-buffered saline (PBS) solution at 37°C over 48 hours.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with UV detector

  • 0.2 µm syringe filters

  • Low-protein-binding tubes and plates

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

  • Time 0 Sample: Immediately after preparation, take a 100 µL aliquot of the working solution. Filter it through a 0.2 µm syringe filter into an HPLC vial. This is your T=0 sample.

  • Incubation: Incubate the remaining working solution at 37°C in a sealed, low-protein-binding container.[6]

  • Collect Time Points: At designated time points (e.g., 2, 8, 24, and 48 hours), collect additional 100 µL aliquots, filter them, and place them in HPLC vials.[6]

  • HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method.[7] The method should be able to separate the parent GB-110 peak from any potential degradants.

  • Data Analysis: Calculate the peak area of the GB-110 parent compound for each time point. Determine the percentage of GB-110 remaining at each time point by normalizing its peak area to the peak area at T=0.

    • % Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Visualizations

TroubleshootingWorkflow start Inconsistent or No Activity Observed q1 Is the stock solution fresh and stored correctly? start->q1 sol1 Prepare fresh stock solution. Aliquot and store at -80°C. q1->sol1 No q2 Was a dose-response experiment performed? q1->q2 Yes sol1->q2 sol2 Determine IC50 and optimal working concentration. q2->sol2 No q3 Is the final DMSO concentration below the toxic limit for the cells? q2->q3 Yes sol2->q3 sol3 Lower DMSO concentration. Run vehicle control. q3->sol3 No end_node Re-evaluate experimental design or compound source. q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_work 2. Dilute to 10 µM in PBS (pH 7.4) prep_stock->prep_work sample_t0 3. Sample T=0 prep_work->sample_t0 incubate 4. Incubate at 37°C sample_t0->incubate sample_tx 5. Sample at T=x hrs incubate->sample_tx hplc 6. Analyze all samples via HPLC sample_tx->hplc calc 7. Calculate % Remaining hplc->calc

Caption: Workflow for assessing the stability of this compound.

SignalingPathway receptor Upstream Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B (Target) kinase_a->kinase_b Phosphorylates substrate Substrate Protein kinase_b->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response gb110 GB-110 HCl gb110->kinase_b Inhibits

Caption: Hypothetical signaling pathway showing inhibition by GB-110 HCl.

References

Validation & Comparative

GB-110 Hydrochloride: A Comparative Analysis of Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of GB-110 hydrochloride's performance against alternative therapies in preclinical models of liver fibrosis and gastric cancer. The data presented is compiled from published experimental studies to offer an objective evaluation of its therapeutic potential.

Executive Summary

This compound, identified as the galectin-3 inhibitor GB1107, has demonstrated notable efficacy in preclinical studies for both liver fibrosis and gastric cancer. In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, GB1107 significantly reduced fibrosis and modulated gene expression associated with the disease. In a peritoneal dissemination mouse model of gastric cancer, GB1107 showed potential in inhibiting tumor progression. This guide provides a detailed comparison of GB1107 with other therapeutic agents in similar preclinical settings, supported by experimental data and methodologies.

Liver Fibrosis: GB-1107 vs. an Alternative Anti-fibrotic Agent

The efficacy of GB-1107 in a CCl4-induced liver fibrosis mouse model is compared here with a representative alternative anti-fibrotic agent evaluated in a similar preclinical model.

Data Presentation
Treatment GroupAnimal ModelKey Efficacy EndpointResult
GB-1107 CCl4-induced liver fibrosis in miceReduction in liver fibrosis (Sirius Red staining)Statistically significant reduction in the fibrotic area compared to the vehicle control group.
Modulation of Gene Expression (RNAseq)Reversal of CCl4-induced gene changes associated with extracellular matrix deposition and inflammation.
Alternative Anti-fibrotic CCl4-induced liver fibrosis in miceReduction in liver fibrosis (Sirius Red staining)Reported reduction in collagen deposition.
Biochemical MarkersDecrease in liver enzymes such as ALT and AST.
Experimental Protocols

GB-1107 in CCl4-Induced Liver Fibrosis Model:

  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4) twice weekly for 8 weeks.

  • Treatment: Oral administration of GB-1107 (10 mg/kg) once daily for the last 4 weeks of the CCl4 treatment period.

  • Assessment of Fibrosis:

    • Histological analysis using Sirius Red staining to quantify the area of collagen deposition.

    • Second Harmonic Generation (SHG) imaging for visualization of collagen fibers.

  • Gene Expression Analysis: RNA sequencing (RNAseq) of liver tissue to identify differentially expressed genes.

Signaling Pathway and Experimental Workflow

The therapeutic effect of GB-1107 in liver fibrosis is primarily attributed to its inhibition of galectin-3, a key protein involved in fibrogenesis. The diagram below illustrates the proposed signaling pathway and the experimental workflow.

G GB-1107 Mechanism in Liver Fibrosis cluster_0 Signaling Pathway cluster_1 Experimental Workflow Liver Injury Liver Injury Galectin-3 Upregulation Galectin-3 Upregulation Liver Injury->Galectin-3 Upregulation Hepatic Stellate Cell Activation Hepatic Stellate Cell Activation Galectin-3 Upregulation->Hepatic Stellate Cell Activation Collagen Production Collagen Production Hepatic Stellate Cell Activation->Collagen Production Liver Fibrosis Liver Fibrosis Collagen Production->Liver Fibrosis GB-1107 GB-1107 GB-1107->Galectin-3 Upregulation Inhibits CCl4 Induction (8 weeks) CCl4 Induction (8 weeks) GB-1107 Treatment (last 4 weeks) GB-1107 Treatment (last 4 weeks) CCl4 Induction (8 weeks)->GB-1107 Treatment (last 4 weeks) Tissue Collection Tissue Collection GB-1107 Treatment (last 4 weeks)->Tissue Collection Histology (Sirius Red) Histology (Sirius Red) Tissue Collection->Histology (Sirius Red) RNA Sequencing RNA Sequencing Tissue Collection->RNA Sequencing

GB-1107 in Liver Fibrosis

Gastric Cancer: GB-1107 vs. Standard Chemotherapy

This section compares the preclinical efficacy of GB-1107 in a gastric cancer model with standard-of-care chemotherapy, specifically 5-Fluorouracil (5-FU).

Data Presentation
Treatment GroupAnimal ModelKey Efficacy EndpointResult
GB-1107 Peritoneal dissemination of gastric cancer in miceReduction in tumor burdenShowed a trend towards reducing the number and weight of peritoneal tumors.
5-Fluorouracil (5-FU) Peritoneal dissemination of gastric cancer in nude miceInhibition of micrometastasisSignificant reduction in the number of fluorescently-labeled tumor foci compared to the control group[1].
SurvivalImproved survival time in treated mice[1].
Experimental Protocols

GB-1107 in Gastric Cancer Peritoneal Dissemination Model:

  • Animal Model: Mice with intraperitoneally injected gastric cancer cells.

  • Treatment: Administration of GB1107.

  • Assessment: Evaluation of the number and weight of peritoneal tumors.

5-Fluorouracil in Gastric Cancer Peritoneal Dissemination Model:

  • Animal Model: Nude mice with intraperitoneal injection of human gastric cancer cells (MKN-45) transduced with a green fluorescent protein (GFP) vector.

  • Treatment: Oral administration of S-1 (a prodrug of 5-FU).

  • Assessment:

    • Quantification of fluorescent micrometastatic foci in the peritoneum.

    • Monitoring of survival and cachexia.

Logical Relationship in Gastric Cancer Treatment

The diagram below outlines the logical flow of comparing a novel targeted therapy like GB-1107 with a standard chemotherapeutic agent in a preclinical setting.

G Preclinical Comparison of Gastric Cancer Therapies Preclinical Model Preclinical Model Novel Therapy (GB-1107) Novel Therapy (GB-1107) Preclinical Model->Novel Therapy (GB-1107) Standard Therapy (5-FU) Standard Therapy (5-FU) Preclinical Model->Standard Therapy (5-FU) Efficacy Assessment Efficacy Assessment Novel Therapy (GB-1107)->Efficacy Assessment Standard Therapy (5-FU)->Efficacy Assessment Comparative Analysis Comparative Analysis Efficacy Assessment->Comparative Analysis

Therapeutic Comparison Logic

Conclusion

This compound (GB1107) demonstrates promising anti-fibrotic and anti-tumor activity in preclinical models of liver fibrosis and gastric cancer, respectively. The available data suggests that its mechanism of action, targeting galectin-3, offers a novel therapeutic approach. Further head-to-head comparative studies with standardized methodologies and quantitative endpoints are warranted to definitively establish its efficacy relative to existing and emerging therapies. The detailed experimental protocols provided in this guide can serve as a valuable resource for designing such future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

Due to the absence of publicly available scientific literature and experimental data for a compound designated "GB-110 hydrochloride," a direct comparative analysis with a related compound cannot be conducted at this time. The name "this compound" may represent an internal, pre-clinical, or otherwise non-publicly disclosed research compound.

For a comprehensive comparative analysis as requested, the chemical structure, mechanism of action, and therapeutic target of "this compound" are required. Once this information is available, a suitable comparator compound can be identified, and the relevant experimental data can be gathered and presented.

To illustrate the requested format and content, a hypothetical comparative analysis between two well-characterized compounds, Compound A (a hypothetical selective kinase inhibitor) and Compound B (a known, related kinase inhibitor) , is provided below.

This guide provides a comparative overview of Compound A, a novel selective kinase inhibitor, and Compound B, an established drug in the same class. The analysis focuses on their respective inhibitory activities, cellular effects, and selectivity profiles, supported by experimental data.

Quantitative Data Summary

The following table summarizes the key performance metrics for Compound A and Compound B, derived from standardized in vitro assays.

ParameterCompound ACompound B
Target Kinase IC₅₀ (nM) 1550
Off-Target Kinase 1 IC₅₀ (nM) > 10,000500
Off-Target Kinase 2 IC₅₀ (nM) 1,200250
Cellular Potency (EC₅₀, nM) 75150
In Vitro Toxicity (CC₅₀, µM) > 5025

Experimental Protocols

1. Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinase enzymes were incubated with a fluorescently labeled substrate and ATP. Compounds A and B were added in a 10-point, 3-fold serial dilution. The reaction was allowed to proceed for 60 minutes at room temperature, and the TR-FRET signal was measured on a microplate reader. IC₅₀ values were calculated using a four-parameter logistic model.

2. Cellular Potency Assay (EC₅₀ Determination)

The half-maximal effective concentration (EC₅₀) was assessed in a cell line known to be dependent on the target kinase for proliferation. Cells were seeded in 96-well plates and treated with a serial dilution of Compound A or Compound B for 72 hours. Cell viability was measured using a resazurin-based assay. EC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor CompoundA Compound A CompoundA->TargetKinase CompoundB Compound B CompoundB->TargetKinase GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Inhibition of a generic kinase signaling pathway by Compound A and Compound B.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay (IC50) SelectivityPanel Kinase Selectivity Panel KinaseAssay->SelectivityPanel CellCulture Cell Line Culture CellularAssay Cellular Potency Assay (EC50) CellCulture->CellularAssay ToxicityAssay Toxicity Assay (CC50) CellCulture->ToxicityAssay

Caption: Workflow for the preclinical evaluation of kinase inhibitors.

Comparative Guide to GB-110 Hydrochloride: A Potent and Selective PAR2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GB-110 hydrochloride, a potent and orally active nonpeptidic agonist for Protease-Activated Receptor 2 (PAR2), with other known PAR2 activators. This document outlines its specificity, selectivity, and performance in key cellular assays, supported by experimental data and detailed protocols to aid in research and development.

Introduction to this compound and PAR2

Initially misidentified in some contexts, it is crucial to clarify that This compound is not a cathepsin inhibitor but a selective agonist of Protease-Activated Receptor 2 (PAR2) . PAR2 is a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, makes it a complex and compelling drug target. GB-110, as a synthetic non-peptidic agonist, offers a valuable tool to probe PAR2 function with greater stability and oral bioavailability compared to endogenous peptide agonists.

Specificity and Selectivity of this compound

GB-110 demonstrates high selectivity for PAR2. Studies have shown it is a selective agonist for PAR2 over PAR1.[1] A related compound, the PAR2 antagonist GB88, has been shown to be selective against PAR2 over PAR1 and PAR4 in vivo, further suggesting the core structure's specificity for PAR2.[1]

Comparative Performance of PAR2 Agonists

The potency of PAR2 agonists can vary significantly depending on the cell type and the specific signaling pathway being measured. This phenomenon, known as "biased agonism," is a critical consideration in drug development, as different signaling cascades can lead to distinct physiological outcomes. The following tables summarize the half-maximal effective concentrations (EC50) of this compound and other common PAR2 agonists for inducing intracellular calcium mobilization and ERK phosphorylation, two key downstream signaling events.

Table 1: Potency in Intracellular Calcium (iCa²⁺) Mobilization
AgonistChemical NatureEC50 (µM)Cell Line
This compound Non-peptidic0.28HT-29
2f-LIGRLO-NH₂Peptidic0.21HT-29
TrypsinProtease0.006HT-29
SLIGRL-NH₂Peptidic~2.4HT-29
AY77Peptidomimetic0.04CHO-hPAR2
AY254Peptidomimetic0.08CHO-hPAR2

Data compiled from multiple sources. EC50 values can vary based on experimental conditions.[1][2]

Table 2: Potency in ERK1/2 Phosphorylation
AgonistChemical NatureEC50 (µM)Cell Line
AY254Peptidomimetic0.002CHO-hPAR2
AY77Peptidomimetic2CHO-hPAR2
DF253Peptidic>100CHO-hPAR2

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to quantify the potency of PAR2 agonists by measuring changes in intracellular calcium concentration using a fluorescent indicator dye.

1. Cell Culture and Plating:

  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the culture medium from the wells and wash once with the buffer.

  • Add 100 µL of the dye-loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

3. Agonist Preparation and Addition:

  • Prepare serial dilutions of this compound and other PAR2 agonists in the assay buffer.

  • After the incubation period, place the 96-well plate into a fluorescence plate reader equipped with an automated liquid handling system.

4. Data Acquisition and Analysis:

  • Measure the baseline fluorescence for a set period.

  • Add the agonist solutions to the respective wells and continue to record the fluorescence intensity over time.

  • The change in fluorescence, indicating intracellular calcium mobilization, is used to calculate the EC50 value for each agonist by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing PAR2 Signaling and Experimental Workflow

To better understand the mechanisms of action and experimental design, the following diagrams are provided.

Caption: PAR2 signaling pathways activated by proteases or synthetic agonists.

Calcium_Flux_Workflow A 1. Seed Cells (e.g., HT-29) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Wash and Load with Fluo-4 AM B->C D 4. Incubate (60 min at 37°C, 30 min at RT) C->D E 5. Place in Plate Reader and Measure Baseline D->E F 6. Add Agonists (e.g., GB-110 HCl) E->F G 7. Measure Fluorescence Change over Time F->G H 8. Analyze Data (Calculate EC50) G->H

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a valuable research tool for investigating the role of PAR2 in health and disease. Its potency, selectivity, and oral activity make it a superior alternative to many peptidic agonists. However, researchers should be mindful of the potential for biased agonism and select their downstream assays accordingly to fully characterize the effects of PAR2 activation in their system of interest. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

A Comparative Guide to Small Molecule Inhibitors of Galectin-3: GB1107 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly in oncology and fibrotic diseases, galectin-3 has emerged as a critical target. This protein is implicated in a wide array of pathological processes, including tumor growth, metastasis, inflammation, and fibrosis.[1] Consequently, the development of small molecule inhibitors targeting galectin-3 is an area of intense research. This guide provides a comparative analysis of GB1107, a potent galectin-3 inhibitor, and other notable small molecule inhibitors, with a focus on their performance backed by experimental data.

Initially, it is important to clarify a potential point of confusion regarding nomenclature. "GB-110 hydrochloride" is recognized as a Protease-Activated Receptor 2 (PAR2) agonist. The small molecule inhibitor of galectin-3 developed by Galecto Biotech is correctly identified as GB1107 . This guide will focus on GB1107 and its comparison with other prominent galectin-3 inhibitors.

Quantitative Comparison of Galectin-3 Inhibitors

The efficacy of small molecule inhibitors is primarily assessed by their binding affinity (typically represented by the dissociation constant, Kd) and their functional inhibition of the target protein (often measured as the half-maximal inhibitory concentration, IC50). The following table summarizes key quantitative data for GB1107 and other significant galectin-3 inhibitors.

Compound Name(s)TargetKd (nM)IC50 (nM)SelectivityOral BioavailabilityKey Therapeutic Areas
GB1107 Galectin-337 (human)[2][3]->1000-fold over other galectins[4][5]Yes[2][4]Cancer, Fibrosis
Selvigaltin (GB1211) Galectin-325 (human), 12 (rabbit)[6]12 (rabbit)[7]HighYes[6][7]Liver Cirrhosis, Cancer[8]
Olitigaltin (TD139/GB0139) Galectin-368 (or 36)[9][10]-High affinity for Gal-3; lower for Gal-1 (220 nM) and Gal-7 (38,000 nM)[9]Inhaled formulation[11]Idiopathic Pulmonary Fibrosis (IPF)
Belapectin (GR-MD-02) Galectin-3Ki of 2.8 µM (2800 nM)[12]-Greater affinity for Gal-3 over Gal-1[13]Intravenous infusion[14]Nonalcoholic Steatohepatitis (NASH), Cirrhosis[15]

Experimental Methodologies

The quantitative data presented above are derived from various in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

Fluorescence Anisotropy/Polarization (FA/FP) Assay for Binding Affinity (Kd)

This assay is a common method to determine the binding affinity between a protein and a small molecule inhibitor in solution.

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule (probe) upon binding to a larger molecule (galectin-3). When the small, fluorescently labeled probe is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When it binds to the much larger galectin-3, its tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent probe for binding to galectin-3, causing a decrease in polarization.

Protocol Outline:

  • Reagents and Preparation:

    • Recombinant human galectin-3.

    • A fluorescently labeled carbohydrate probe known to bind galectin-3 (e.g., a fluorescein-tagged lactose derivative).

    • Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant to prevent non-specific binding).

    • Serial dilutions of the inhibitor compound (e.g., GB1107).

  • Assay Procedure:

    • A fixed concentration of galectin-3 and the fluorescent probe are added to the wells of a microplate.

    • Increasing concentrations of the inhibitor are then added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The data are plotted as fluorescence polarization versus inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve.

    • The dissociation constant (Kd) of the inhibitor is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the Kd of the fluorescent probe.[16]

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (ligand, e.g., galectin-3) is immobilized on the chip surface, and its binding partner (analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a change in the SPR signal.

Protocol Outline:

  • Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., a CM5 chip) is activated.

    • Recombinant galectin-3 is immobilized onto the chip surface.

    • Remaining active sites on the chip are blocked.

  • Analyte Interaction:

    • A running buffer is continuously flowed over the chip surface to establish a stable baseline.

    • Different concentrations of the small molecule inhibitor are injected over the surface.

    • The association of the inhibitor to the immobilized galectin-3 is monitored in real-time.

    • After the injection, the running buffer is flowed over the chip again to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[17][18][19]

In Vivo Tumor Xenograft Model

This model is used to assess the anti-cancer efficacy of a galectin-3 inhibitor.

Protocol Outline:

  • Cell Culture and Implantation:

    • Human cancer cells (e.g., lung adenocarcinoma A549 cells) are cultured.

    • A specific number of cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[20][21]

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives the galectin-3 inhibitor (e.g., GB1107 administered orally), while the control group receives a vehicle.[21]

  • Efficacy Assessment:

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • The extent of metastasis to other organs can also be assessed.[20]

Visualizing Galectin-3 Signaling and Experimental Workflow

To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams, created using the DOT language for Graphviz, illustrate the galectin-3 signaling pathway and a typical experimental workflow.

Galectin_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cellular_responses Cellular Responses Gal3_secreted Secreted Galectin-3 ECM Extracellular Matrix (e.g., Laminin) Gal3_secreted->ECM Binds Integrin Integrins Gal3_secreted->Integrin Cross-links GrowthFactorReceptor Growth Factor Receptors (e.g., VEGFR, EGFR) Gal3_secreted->GrowthFactorReceptor Modulates Adhesion Cell Adhesion ECM->Adhesion PI3K_Akt PI3K/Akt Pathway Integrin->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway GrowthFactorReceptor->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis GrowthFactorReceptor->Angiogenesis Migration Migration & Invasion PI3K_Akt->Migration Proliferation Proliferation & Survival PI3K_Akt->Proliferation Ras_Raf_MEK_ERK->Migration Ras_Raf_MEK_ERK->Proliferation Wnt_BetaCatenin Wnt/β-catenin Pathway Wnt_BetaCatenin->Proliferation NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

Caption: Galectin-3 signaling in cancer and fibrosis.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_development Drug Development Binding_Assay Binding Affinity Assay (FA/SPR) Cell_Based_Assay Cell-Based Functional Assays (e.g., Adhesion, Migration) Binding_Assay->Cell_Based_Assay Promising candidates Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Active compounds PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Model Disease Efficacy Models (e.g., Tumor Xenograft, Fibrosis Model) PK_PD->Efficacy_Model Toxicity Toxicology Studies Efficacy_Model->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials Safe & Efficacious Candidate Lead_Optimization->PK_PD

Caption: Workflow for galectin-3 inhibitor evaluation.

References

A Head-to-Head Comparison of the PAR2 Agonist GB-110 Hydrochloride and the Antagonist GB-88

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tool compounds for studying the function of Protease-Activated Receptor 2 (PAR2), the agonist GB-110 hydrochloride and the antagonist GB-88 represent key modulators of this important G protein-coupled receptor. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective activities and the experimental protocols to evaluate them.

Introduction to this compound and GB-88

This compound is a potent, orally active, and nonpeptidic agonist of PAR2.[1] It mimics the action of endogenous activating proteases, such as trypsin, by inducing PAR2-mediated signaling. Conversely, GB-88 is a selective, non-peptide antagonist of PAR2.[2] It functions by blocking the receptor and inhibiting the signaling cascades initiated by PAR2 agonists.[2][3] Both compounds have been instrumental in elucidating the role of PAR2 in various physiological and pathological processes, including inflammation and pain.[2][3][4]

Quantitative Comparison of In Vitro Activity

The following table summarizes the key in vitro pharmacological parameters for this compound and GB-88, primarily focusing on their effects on intracellular calcium mobilization in the human colon adenocarcinoma cell line, HT29.

ParameterThis compoundGB-88
Compound Type PAR2 AgonistPAR2 Antagonist
EC₅₀ (HT29 cells) ~200 nM[5]-
IC₅₀ (HT29 cells) -~2 µM[5]
Mechanism of Action Activates PAR2, inducing intracellular Ca²⁺ release[1][5]Inhibits PAR2-mediated intracellular Ca²⁺ release induced by agonists[2][5]

In Vivo Activity: Rat Paw Edema Model

Both GB-110 and GB-88 have been evaluated in in vivo models of inflammation. Notably, in a rat paw edema model, orally administered GB-88 was shown to inhibit the inflammatory response induced by the PAR2 agonist GB-110, as well as other PAR2 agonists like trypsin and 2f-LIGRLO-NH₂.[2][5] This demonstrates the in vivo efficacy and oral bioavailability of GB-88 as a PAR2 antagonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the opposing effects of GB-110 and GB-88 on the PAR2 signaling pathway and a typical workflow for an intracellular calcium mobilization assay used to characterize their activity.

PAR2_Signaling_Pathway cluster_agonist Agonist Action (GB-110) cluster_antagonist Antagonist Action (GB-88) GB110 GB-110 PAR2_A PAR2 GB110->PAR2_A Binds & Activates Gq Gαq PAR2_A->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Induces GB88 GB-88 PAR2_I PAR2 GB88->PAR2_I Binds & Blocks No_Signal No Signal Transduction PAR2_I->No_Signal Agonist Agonist (e.g., GB-110, Trypsin) Agonist->PAR2_I Binding Blocked

Figure 1: Opposing actions of GB-110 (agonist) and GB-88 (antagonist) on the PAR2 signaling pathway.

Calcium_Mobilization_Workflow start Start cell_culture Culture HT29 cells start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash baseline Measure baseline fluorescence wash->baseline compound_addition Add compound (GB-110 or GB-88 + Agonist) baseline->compound_addition fluorescence_measurement Measure fluorescence changes over time compound_addition->fluorescence_measurement data_analysis Analyze data to determine EC₅₀ or IC₅₀ fluorescence_measurement->data_analysis end End data_analysis->end

Figure 2: General workflow for an intracellular calcium mobilization assay.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the general steps for assessing the agonist activity of GB-110 and the antagonist activity of GB-88 by measuring changes in intracellular calcium concentration.

  • Cell Culture: HT29 cells are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C. This allows the dye to enter the cells.

  • Washing: After incubation, the cells are washed to remove any dye that has not been taken up by the cells.

  • Compound Addition:

    • For Agonist (GB-110): A baseline fluorescence reading is taken before the addition of varying concentrations of this compound.

    • For Antagonist (GB-88): Cells are pre-incubated with varying concentrations of GB-88 before the addition of a fixed concentration of a PAR2 agonist (e.g., GB-110 or trypsin).

  • Fluorescence Measurement: Changes in fluorescence, which correspond to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence is used to calculate the concentration-response curves. For GB-110, the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined. For GB-88, the IC₅₀ value (the concentration that inhibits 50% of the agonist response) is calculated.

In Vivo Rat Paw Edema Model

This protocol outlines a common in vivo method to evaluate the pro-inflammatory effects of GB-110 and the anti-inflammatory effects of GB-88.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration:

    • Antagonist Treatment: A group of rats is orally administered GB-88 at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle.

    • Agonist Challenge: After a set period (e.g., 1 hour) to allow for drug absorption, the rats are challenged with an intraplantar injection of the PAR2 agonist GB-110 into the hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after the agonist injection using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage inhibition of edema in the GB-88 treated group compared to the vehicle-treated group is determined to assess the anti-inflammatory efficacy of the antagonist.

Conclusion

This compound and GB-88 are well-characterized and complementary tools for investigating PAR2 biology. GB-110 serves as a potent agonist to stimulate PAR2-mediated responses, while GB-88 acts as an effective antagonist to block these effects, both in vitro and in vivo. The provided data and experimental protocols offer a solid foundation for researchers to incorporate these compounds into their studies of PAR2 function in health and disease.

References

On-Target Efficacy of GB-110 Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of GB-110 hydrochloride, a potent and selective nonpeptidic agonist of Protease-Activated Receptor 2 (PAR2). The performance of this compound is evaluated against other known PAR2 agonists, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.

Introduction to this compound and PAR2 Activation

This compound is a small molecule agonist designed to selectively activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin, which exposes a tethered ligand that binds to the receptor and initiates signaling.[3][4] Synthetic agonists like GB-110 mimic the action of this tethered ligand to induce PAR2-mediated signaling cascades. The primary and most well-characterized downstream effect of PAR2 activation is the coupling to Gαq/11, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.[5][6][7][8][9]

Comparative Analysis of PAR2 Agonist Potency

The on-target effect of this compound is most directly assessed by its potency in inducing PAR2-mediated intracellular calcium mobilization. The following table summarizes the half-maximal effective concentration (EC50) values for GB-110 and a panel of other PAR2 agonists, providing a quantitative comparison of their potencies.

AgonistTypeCell LineEC50 (nM)Reference(s)
GB-110 Non-peptidicHT-29240 ± 20[1][2]
TrypsinEndogenous ProteaseHT-296 ± 0.5[1][2]
2f-LIGRLO-NH2PeptidomimeticHT-29210 ± 30[1][2]
SLIGRL-NH2PeptideHT-29~2400[1][2]
AC-264613Non-peptidicHEK293T30[10][11]
IK187Non-peptidic-sub-micromolar[12][13]

Note: EC50 values can vary depending on the cell line and assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

Confirmation of the on-target effects of this compound relies on robust and reproducible experimental methodologies. The following is a detailed protocol for a key in vitro assay used to quantify PAR2 activation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the application of a PAR2 agonist.

Materials:

  • HT-29 cells (or other suitable cell line endogenously expressing PAR2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • This compound and other PAR2 agonists

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently aspirate the dye loading solution.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Agonist Preparation: Prepare serial dilutions of this compound and other PAR2 agonists in HBSS at the desired concentrations (typically 2X the final desired concentration).

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Use the instrument's automated injector to add 100 µL of the agonist solution to each well.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response observed or to a positive control.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing On-Target Effects and Experimental Design

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GB-110 GB-110 PAR2 PAR2 GB-110->PAR2 Binds and Activates Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates

Caption: PAR2 signaling pathway initiated by GB-110.

Calcium_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Dye_Loading Load cells with Fluo-4 AM Seed_Cells->Dye_Loading Wash_Cells Wash to remove extracellular dye Dye_Loading->Wash_Cells Add_Agonist Add PAR2 Agonist (e.g., GB-110) Wash_Cells->Add_Agonist Measure_Fluorescence Measure fluorescence change over time Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the intracellular calcium mobilization assay.

References

Performance Benchmark: GB-110 Hydrochloride vs. Leading Galectin-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Galectin-3 Inhibitor Performance

This guide provides a comparative analysis of GB-110 hydrochloride (also known as GB1107), a potent and selective galectin-3 inhibitor, against other known inhibitors in the field, namely belapectin (GR-MD-02) and GB0139 (formerly TD139). This comparison is based on publicly available preclinical and clinical data to assist researchers in making informed decisions for their drug development programs.

Galectin-3 is a key mediator in a variety of pathological processes, including fibrosis, inflammation, and cancer progression.[1][2] Its inhibition has emerged as a promising therapeutic strategy for a range of diseases. This document summarizes the performance of these three prominent galectin-3 inhibitors, presenting key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways.

Quantitative Performance Comparison

The following table summarizes the available binding affinity and inhibitory concentration data for this compound, belapectin, and GB0139. It is important to note that the presented values are derived from various studies and experimental conditions, which may not allow for a direct, one-to-one comparison.

InhibitorAliasTypeTargetBinding Affinity (Kd)Inhibitory Constant (Ki)Half-Maximal Inhibitory Concentration (IC50)
This compound GB1107Small MoleculeGalectin-337 nM[3][4]Not Reported0.88 - 1.28 µM (in HSC3 cells)[5]
Belapectin GR-MD-02PolysaccharideGalectin-3Not Reported2.8 µMNot Reported
GB0139 TD139Small MoleculeGalectin-314 - 68 nMNot Reported0.8 µM (in human neutrophils)[6]

Experimental Methodologies

The data presented in this guide are based on a variety of established experimental protocols designed to assess the efficacy of galectin-3 inhibitors. Below are detailed descriptions of the key methodologies cited.

Galectin-3 Binding Affinity Assays
  • Fluorescence Polarization/Anisotropy (FP/FA): This technique is widely used to determine the binding affinity (Kd) between a fluorescently labeled ligand and a protein in solution.[7][8][9][10]

    • Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (like galectin-3), the tumbling rate of the fluorescent molecule slows down significantly, leading to an increase in fluorescence polarization.

    • Protocol Outline:

      • A constant concentration of a fluorescently labeled galectin-3 ligand is incubated with varying concentrations of the galectin-3 protein.

      • The fluorescence polarization is measured at each concentration point.

      • For competitive binding assays, a fixed concentration of both galectin-3 and the fluorescent ligand is incubated with increasing concentrations of the inhibitor (e.g., this compound).

      • The decrease in fluorescence polarization, as the inhibitor displaces the fluorescent ligand, is measured.

      • The Kd or Ki is then calculated by fitting the binding curve data to a suitable binding model.

Cell-Based Inhibition Assays
  • Cell Viability and Proliferation Assays (MTT/CCK-8): These colorimetric assays are used to assess the effect of an inhibitor on cell viability and proliferation, and to determine the IC50 value.[5][11]

    • Principle: Tetrazolium salts (like MTT or WST-8 in CCK-8 kits) are reduced by metabolically active cells to produce a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

    • Protocol Outline:

      • Cells (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere.

      • The cells are then treated with a range of concentrations of the galectin-3 inhibitor for a specified period (e.g., 72 hours).

      • The MTT or CCK-8 reagent is added to each well, and the plate is incubated to allow for formazan formation.

      • The absorbance of the colored product is measured using a microplate reader.

      • The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

  • Reactive Oxygen Species (ROS) Production Assay: This assay measures the ability of an inhibitor to block galectin-3-induced ROS production in inflammatory cells like neutrophils.[6]

    • Principle: Cellular ROS production can be detected using fluorescent or chemiluminescent probes.

    • Protocol Outline:

      • Human neutrophils are primed with an inflammatory stimulus (e.g., TNFα).

      • The primed cells are then stimulated with galectin-3 in the presence or absence of the inhibitor (e.g., GB0139).

      • A ROS-sensitive probe is added, and the resulting signal (fluorescence or luminescence) is measured over time.

      • The IC50 value is calculated based on the dose-dependent inhibition of the galectin-3-induced ROS signal.

In Vivo Efficacy Studies
  • Animal Models of Fibrosis: To evaluate the anti-fibrotic potential of galectin-3 inhibitors, animal models of organ fibrosis are commonly used, such as carbon tetrachloride (CCl4)-induced liver fibrosis or bleomycin-induced pulmonary fibrosis in mice.[12][13][14]

    • Principle: Administration of fibrogenic agents like CCl4 or bleomycin induces chronic tissue injury and the development of fibrosis, mimicking human disease.

    • Protocol Outline:

      • Fibrosis is induced in mice through repeated administration of the fibrogenic agent.

      • A cohort of animals is then treated with the galectin-3 inhibitor (e.g., orally or via inhalation) for a defined period.

      • At the end of the study, tissues are harvested for histological analysis (e.g., Sirius Red staining for collagen) and biomarker assessment to quantify the extent of fibrosis.

  • Xenograft and Syngeneic Cancer Models: The anti-cancer efficacy of galectin-3 inhibitors is often assessed in mouse models of cancer.[15][16]

    • Principle: Human cancer cells (xenograft) or mouse cancer cells (syngeneic) are implanted into immunocompromised or immunocompetent mice, respectively, to form tumors.

    • Protocol Outline:

      • Tumor cells are injected into mice, typically subcutaneously or intravenously.

      • Once tumors are established, mice are treated with the galectin-3 inhibitor, often in combination with other therapies like immune checkpoint inhibitors.

      • Tumor growth is monitored over time, and at the end of the study, tumors and other organs are collected for analysis of tumor size, weight, and metastasis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving galectin-3 and a typical experimental workflow for evaluating galectin-3 inhibitors.

Galectin3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal3_ext Extracellular Galectin-3 TGFbR TGF-β Receptor Gal3_ext->TGFbR Integrin Integrins Gal3_ext->Integrin RTK Receptor Tyrosine Kinases (e.g., EGFR) Gal3_ext->RTK TGFb_signal TGF-β Signaling (Smad activation) TGFbR->TGFb_signal FAK FAK Integrin->FAK Ras Ras/Raf/MEK/ERK Pathway RTK->Ras PI3K PI3K/Akt Pathway RTK->PI3K Fibrosis Fibrosis (Collagen production, Myofibroblast activation) TGFb_signal->Fibrosis Metastasis Metastasis (Adhesion, Migration) FAK->Metastasis Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation GB110 This compound GB110->Gal3_ext Inhibition

Caption: Galectin-3 signaling pathways in fibrosis and cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding Binding Affinity Assay (Fluorescence Polarization) Cellular Cell-Based Assays (IC50 Determination) Binding->Cellular Mechanism Mechanistic Studies (e.g., Western Blot, qPCR) Cellular->Mechanism Fibrosis_model Fibrosis Models (e.g., Bleomycin, CCl4) Mechanism->Fibrosis_model Cancer_model Cancer Models (e.g., Xenograft, Syngeneic) Mechanism->Cancer_model PKPD Pharmacokinetics/ Pharmacodynamics Fibrosis_model->PKPD Cancer_model->PKPD Tox Toxicology Studies Formulation Formulation Development Formulation->Tox PKPD->Formulation Inhibitor Galectin-3 Inhibitor (e.g., GB-110 HCl) Inhibitor->Binding

Caption: Experimental workflow for galectin-3 inhibitor evaluation.

References

Safety Operating Guide

Proper Disposal of GB-110 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of GB-110 hydrochloride, a cysteine protease inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance within the laboratory environment.

Immediate Safety and Handling Precautions

This compound is classified as toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn when handling this compound.[2][3] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][4] In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.

Summary of Hazardous Waste Disposal Procedures

The primary directive for the disposal of this compound is to transfer it to an approved hazardous waste disposal plant.[1] It should never be disposed of down the drain or in regular trash.[1] The following table summarizes the key steps for its disposal, which are detailed further in this guide.

StepActionKey Requirements
1 Waste Identification & Classification Classify as a toxic, non-acutely hazardous chemical waste unless otherwise specified by local EHS.
2 Container Selection & Labeling Use a chemically compatible, leak-proof container with a secure lid. Label with "Hazardous Waste," full chemical name, and hazard pictograms.[5]
3 Waste Accumulation & Storage Store in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials.[2][3] Keep the container closed except when adding waste.[1]
4 Request for Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
5 Documentation Maintain accurate records of waste generation and disposal as required by your institution.

Detailed Experimental Protocols for Disposal

The following step-by-step instructions provide a detailed methodology for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Waste Identification and Segregation
  • Classification: Based on available safety data, this compound is categorized as a toxic chemical waste. It should be handled as a non-acutely hazardous waste unless your institution's EHS department provides a more specific classification.

  • Segregation: Do not mix this compound waste with other waste streams, such as solvents, acids, or bases, to prevent unintended chemical reactions.[1][6] It should be collected in its own designated waste container.

Step 2: Container Selection and Labeling
  • Container Choice: Select a waste container that is in good condition, free of leaks, and chemically compatible with the hydrochloride salt. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container can be used if it is intact and can be securely sealed.[1]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first amount of waste is added.[7] The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound" (avoid abbreviations)[5]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[5]

    • The name and contact information of the principal investigator or lab manager.[5]

    • Relevant hazard pictograms (e.g., skull and crossbones for toxicity).

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which should be at or near the point of waste generation.[2][3]

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray to contain any potential leaks or spills.[1]

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[1] Store the container in a locked or secure area to prevent unauthorized access.[1][2][4]

  • Accumulation Limits: Do not exceed the storage limits for hazardous waste in your SAA as defined by your institution and local regulations (typically a maximum of 55 gallons of hazardous waste).[2][7]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.

  • Schedule Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This is often done through an online portal or by submitting a specific form.[7]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas or between buildings.[7] The trained EHS staff will collect the waste directly from your SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GB110_Disposal_Workflow start Waste Generation (this compound) classify Classify as Toxic Chemical Waste start->classify container Select & Label Compatible Container classify->container store Store in SAA with Secondary Containment container->store check_full Container Full? store->check_full check_full->store No request_pickup Request EHS Waste Pickup check_full->request_pickup Yes ehs_collect EHS Collects Waste request_pickup->ehs_collect end_process Disposal Complete ehs_collect->end_process

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling GB-110 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of GB-110 hydrochloride, a potent and orally active nonpeptidic protease-activated receptor 2 (PAR2) agonist. All personnel must review this information before working with this compound to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required equipment.

CategoryRequired PPESpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA full-length lab coat is required to protect against skin contact.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain the integrity of this compound and the safety of laboratory personnel.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed when not in use.

Preparation and Use:
  • All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood.

  • For creating solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure all equipment, including balances, spatulas, and glassware, is clean and dry before use.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, paper towels), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedure:
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

  • Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS office for guidance.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Chemical Fume Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid, Liquid, Sharps) F->G J Spill or Exposure Occurs F->J H Label Waste Containers G->H I Arrange for EHS Pickup H->I J->F No K Follow Emergency Procedures J->K Yes L Report Incident K->L

Caption: Logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GB-110 hydrochloride
Reactant of Route 2
Reactant of Route 2
GB-110 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.